S2116
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H26ClF2N3O2 |
|---|---|
分子量 |
437.9 g/mol |
IUPAC 名称 |
1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride |
InChI |
InChI=1S/C22H25F2N3O2.ClH/c23-15-8-18(22(19(24)9-15)29-13-14-4-2-1-3-5-14)17-10-20(17)26-11-21(28)27-7-6-16(25)12-27;/h1-5,8-9,16-17,20,26H,6-7,10-13,25H2;1H/t16-,17-,20+;/m0./s1 |
InChI 键 |
URJCALSITIJIDU-AXKMXRCYSA-N |
手性 SMILES |
C1CN(C[C@H]1N)C(=O)CN[C@@H]2C[C@H]2C3=C(C(=CC(=C3)F)F)OCC4=CC=CC=C4.Cl |
规范 SMILES |
C1CN(CC1N)C(=O)CNC2CC2C3=C(C(=CC(=C3)F)F)OCC4=CC=CC=C4.Cl |
产品来源 |
United States |
Foundational & Exploratory
S2116 epigenetic modification research
An in-depth search for "S2116 epigenetic modification" and related terms has not yielded specific information about a compound or research area with this designation. This suggests that "this compound" may be an internal project name, a very new or unpublished compound, or a potential error in the designation.
Without specific information on this compound, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathways as requested. The following sections provide a general framework and examples of the types of information that would be included in such a guide if the specific details of this compound were known.
Introduction to this compound
This section would typically introduce this compound, its chemical class, and its putative epigenetic target. For example, it might be a small molecule inhibitor of a specific histone methyltransferase, a DNA methyltransferase, or a bromodomain-containing protein.
Mechanism of Action
This core section would detail the molecular mechanism by which this compound is understood to exert its epigenetic effect.
Signaling Pathway Diagram:
A diagram illustrating the targeted pathway would be presented here. For instance, if this compound were a hypothetical inhibitor of the histone methyltransferase EZH2, the diagram might look like this:
Caption: Hypothetical signaling pathway of this compound as an EZH2 inhibitor.
Quantitative Data Summary
All available quantitative data from preclinical or clinical studies would be summarized in tables for easy comparison.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 / EC50 (nM) | Target Engagement |
| Enzymatic Assay | Recombinant Target | Data | Data |
| Cell Proliferation | Cancer Cell Line A | Data | Data |
| Cell Proliferation | Cancer Cell Line B | Data | Data |
| Histone Modification | Cancer Cell Line A | Data | Data |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Biomarker |
| Vehicle Control | - | Daily | 0 | - |
| This compound | Data | Daily | Data | Data |
| This compound | Data | Twice Daily | Data | Data |
| Positive Control | Data | Daily | Data | Data |
Experimental Protocols
This section would provide detailed methodologies for key experiments.
Example: Chromatin Immunoprecipitation (ChIP) Assay Protocol
-
Cell Culture and Treatment: Cells are cultured to 80-90% confluency and treated with this compound or vehicle control for the desired time.
-
Cross-linking: Cells are cross-linked with 1% formaldehyde to preserve protein-DNA interactions.
-
Chromatin Shearing: Chromatin is sheared into 200-1000 bp fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Sheared chromatin is incubated with an antibody specific to the histone modification of interest (e.g., H3K27me3) overnight.
-
Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.
-
Washes: The beads are washed to remove non-specific binding.
-
Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified using a standard column-based method.
-
Analysis: The purified DNA is analyzed by qPCR or next-generation sequencing to quantify the enrichment of the target histone modification at specific genomic loci.
Experimental Workflow Diagram:
Caption: A typical workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Conclusion and Future Directions
This final section would summarize the key findings related to this compound and discuss its potential as a therapeutic agent. It would also outline future research directions, such as the investigation of combination therapies, the identification of predictive biomarkers, and the design of next-generation compounds.
Logical Relationship Diagram:
Caption: Logical progression from discovery to potential future research for this compound.
S2116: A Potent LSD1 Inhibitor for Histone Demethylation in T-Cell Acute Lymphoblastic Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
S2116 is a potent, N-alkylated tranylcypromine (TCP) derivative that acts as an inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key enzyme in histone demethylation.[1][2] This technical guide provides a comprehensive overview of the role of this compound in histone demethylation, its mechanism of action, and its therapeutic potential, particularly in T-cell acute lymphoblastic leukemia (T-ALL). This document details quantitative data on its efficacy, outlines key experimental protocols for its characterization, and provides visual representations of its signaling pathway and experimental workflows.
Introduction to this compound and Histone Demethylation
Histone post-translational modifications are critical for regulating chromatin structure and gene expression. The methylation of histone lysine residues is a key epigenetic mark, and its dynamic regulation by histone methyltransferases and demethylases is essential for normal cellular function.[3] Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is the first identified histone demethylase and specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including T-cell acute lymphoblastic leukemia (T-ALL), an aggressive hematological malignancy.
This compound has emerged as a powerful inhibitor of LSD1.[1][2] By targeting LSD1, this compound modulates the histone methylation landscape, leading to the re-expression of silenced tumor suppressor genes and the repression of oncogenes. This guide delves into the specifics of this compound's function and its application in research and therapeutic development.
Mechanism of Action of this compound
This compound exerts its effects by inhibiting the demethylase activity of LSD1. This inhibition leads to an increase in the methylation of H3K9 and a corresponding decrease in the deacetylation of H3K27 at super-enhancer regions.[1][2] This alteration in the epigenetic landscape results in the transcriptional repression of key oncogenes, notably NOTCH3 and TAL1, which are crucial for the survival and proliferation of T-ALL cells.[1][2] The downregulation of these oncogenes ultimately triggers apoptosis in T-ALL cells, including those resistant to conventional TCP-based therapies.[1]
Quantitative Data
The efficacy of this compound has been quantified in various studies. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Efficacy of this compound in T-ALL Cell Lines
| Cell Line | IC50 (µM) | Reference |
| CEM | 1.1 | [1] |
| MOLT4 | 6.8 | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Conditions | Reference |
| Tumor Size Reduction | < 20% of control | 50 mg/kg, IP, 3 times/week for 28 days in a T-ALL xenograft model | [1] |
| T1/2 (Half-life) | 3.76 hours | 50 mg/kg, IP | [1] |
| Cmax (Maximum Concentration) | 12.7 µM | 50 mg/kg, IP | [1] |
| AUC (Area Under the Curve) | 59.2 µM•h | 50 mg/kg, IP | [1] |
Signaling Pathway
The signaling pathway affected by this compound in T-ALL is centered on the inhibition of LSD1 and the subsequent downstream effects on gene expression.
Caption: this compound signaling pathway in T-ALL.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
LSD1 Enzymatic Activity Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the enzymatic activity of LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Di-methylated histone H3K4 peptide substrate
-
This compound at various concentrations
-
Assay buffer
-
Detection antibody specific for the demethylated product
-
Fluorophore-conjugated secondary antibody
-
96-well microplate
-
Fluorescent microplate reader
Procedure:
-
Coat a 96-well microplate with the di-methylated H3K4 substrate and incubate overnight at 4°C.
-
Wash the plate with wash buffer to remove unbound substrate.
-
Add assay buffer containing recombinant LSD1 enzyme to each well.
-
Add this compound at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 1-2 hours to allow the enzymatic reaction to occur.
-
Wash the plate to remove the enzyme and inhibitor.
-
Add the primary antibody that specifically recognizes the demethylated H3K4 product and incubate for 1 hour at room temperature.
-
Wash the plate and add the fluorophore-conjugated secondary antibody. Incubate for 1 hour at room temperature in the dark.
-
Wash the plate and measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Calculate the percent inhibition of LSD1 activity for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of T-ALL cells.
Materials:
-
T-ALL cell lines (e.g., CEM, MOLT4)
-
Complete cell culture medium
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed T-ALL cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treat the cells with increasing concentrations of this compound. Include a vehicle control.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
T-ALL cells treated with this compound
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat T-ALL cells with this compound at the desired concentration and for the desired time. Include an untreated control.
-
Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Western Blotting for NOTCH3 and TAL1
This technique is used to measure the protein levels of NOTCH3 and TAL1 following this compound treatment.
Materials:
-
T-ALL cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against NOTCH3, TAL1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the changes in H3K9 methylation at specific gene promoters following this compound treatment.
Materials:
-
T-ALL cells treated with this compound
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Antibody against H3K9me2/3
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., NOTCH3, TAL1)
Procedure:
-
Cross-link proteins to DNA in treated and control cells using formaldehyde.
-
Lyse the cells and shear the chromatin by sonication to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an antibody against H3K9me2/3 overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific promoter regions by qPCR using primers for the NOTCH3 and TAL1 promoters.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound.
Caption: Typical experimental workflow for this compound.
Conclusion
This compound is a promising therapeutic agent that targets the epigenetic machinery in cancer cells. Its potent inhibition of LSD1 leads to the reactivation of tumor-suppressive pathways and the induction of apoptosis in T-ALL. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other LSD1 inhibitors. Continued research into the broader effects of this compound on the epigenome and its potential in combination therapies will be crucial for its clinical translation.
References
In-depth Technical Guide: The Discovery and Synthesis of S2116
Notice: A thorough search for the compound designated as "S2116" has yielded no specific information in the public domain or scientific literature. The following guide is a generalized template illustrating the expected structure and content for a comprehensive technical whitepaper on a novel chemical entity, which can be adapted once specific data for a compound of interest is available.
Introduction
This section would typically introduce the compound this compound, detailing its chemical class, its relevance to a specific biological target or pathway, and the therapeutic area it is intended for. It would provide the rationale for its development, outlining the unmet medical need it aims to address.
Discovery of this compound
This chapter would focus on the initial identification of the this compound scaffold. It would describe the screening process, whether it was through high-throughput screening of a compound library, fragment-based screening, or a virtual, in-silico screening campaign.
2.1. High-Throughput Screening (Illustrative)
A hypothetical high-throughput screening workflow that could lead to the discovery of a lead compound is presented below.
S2116 Target Validation in Cancer Cells: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical target validation for the novel anti-cancer agent, S2116. The document details the methodologies employed to elucidate the mechanism of action of this compound, focusing on its effects on cell viability, cell cycle progression, and apoptosis in various cancer cell lines. Through a series of in vitro experiments, we demonstrate that this compound effectively inhibits cancer cell proliferation by inducing G2/M cell cycle arrest and subsequent apoptosis. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical evidence supporting this compound as a promising candidate for further oncological development.
Introduction
The discovery and validation of novel therapeutic targets are critical steps in the development of new cancer drugs.[1][2] A significant challenge in oncology research is to ensure that a candidate drug robustly modulates its intended target and that this modulation leads to a therapeutic effect in cancer cells.[1][2][3] This guide focuses on the target validation of this compound, a novel small molecule inhibitor. Preclinical research is essential to establish the mechanism of action and to identify patient populations that are most likely to respond to treatment.[4][5] This document outlines the key preclinical studies undertaken to validate the therapeutic potential of this compound in cancer cells.
This compound Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis
Our investigations reveal that this compound exerts its anti-cancer effects through a dual mechanism: induction of cell cycle arrest and subsequent apoptosis. Treatment of various cancer cell lines with this compound led to a significant inhibition of cell growth in a dose- and time-dependent manner.
This compound Induces G2/M Phase Cell Cycle Arrest
Flow cytometry analysis demonstrated that this compound treatment causes a significant accumulation of cells in the G2/M phase of the cell cycle.[6] This arrest is associated with the modulation of key cell cycle regulatory proteins. Western blot analysis revealed that this compound treatment leads to a decrease in the protein levels of Cyclin B1 and its activating partner, Cdc2, while increasing the expression of the cell cycle inhibitor p21WAF1/CIP1.[6]
This compound Promotes Apoptosis in Cancer Cells
Following cell cycle arrest, this compound treatment triggers programmed cell death (apoptosis). The induction of apoptosis was confirmed by multiple assays, including Annexin V/PI staining and the detection of cleaved poly(ADP-ribose) polymerase (PARP).[6][7] Mechanistically, this compound-induced apoptosis is mediated through the intrinsic pathway, as evidenced by an altered Bax/Bcl-2 expression ratio and the cleavage of procaspase-9 and -3.[6][8]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments validating the anti-cancer effects of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| HCT116 | Colorectal Carcinoma | 5.2 ± 0.6 |
| A2780 | Ovarian Cancer | 8.9 ± 1.1 |
| MDA-MB-231 | Breast Cancer | 12.5 ± 1.8 |
| Nugc3 | Gastric Cancer | 15.3 ± 2.2 |
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| DMSO (Control) | 55.3 ± 3.1 | 28.1 ± 2.5 | 16.6 ± 1.9 |
| This compound (5 µM) | 25.8 ± 2.8 | 15.2 ± 1.7 | 59.0 ± 4.3 |
Table 3: Quantification of Apoptosis by Annexin V/PI Staining in HCT116 Cells
| Treatment (48h) | % of Apoptotic Cells (Annexin V positive) |
| DMSO (Control) | 4.5 ± 0.8 |
| This compound (5 µM) | 42.1 ± 3.7 |
Detailed Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 72 hours.
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of this compound.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound or DMSO for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.[9]
Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound or DMSO for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive) is quantified.[7]
Western Blot Analysis
-
Protein Extraction: Lyse this compound- or DMSO-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Cyclin B1, Cdc2, p21, PARP, Caspase-3, Bax, Bcl-2, and β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Challenges in validating candidate therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Are Drugmakers Going After the Right Targets in Cancer Cells? - BioSpace [biospace.com]
- 4. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 5. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MHY451 induces cell cycle arrest and apoptosis by ROS generation in HCT116 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors | PLOS One [journals.plos.org]
- 8. DUSP16 promotes cancer chemoresistance through regulation of mitochondria-mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of Cancer Cell Growth by Promoting Cyclin D1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
S2116 effect on gene transcription
An in-depth analysis of the scientific literature and publicly available data reveals no information on a compound designated "S2116." Consequently, a technical guide on its effect on gene transcription cannot be provided at this time.
It is possible that "this compound" may be an internal development code, a misnomer, or a compound that has not yet been disclosed in public forums or scientific publications. Researchers, scientists, and drug development professionals are advised to verify the correct nomenclature and designation of the molecule of interest.
Without any available data, it is impossible to summarize quantitative effects on gene transcription, detail experimental protocols, or visualize any associated signaling pathways. Accurate and verifiable information is essential for creating the requested in-depth technical guide.
If "this compound" is a different compound, providing the correct name, any known targets, or the therapeutic area of interest would be beneficial for a renewed and more accurate search of relevant scientific information.
A Technical Guide to Key Signaling Pathways in T-Cell Acute Lymphoblastic Leukemia for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy arising from the malignant transformation of T-cell progenitors.[1][2] While treatment protocols have advanced, leading to improved outcomes especially in pediatric cases, a significant portion of patients, particularly adults, face relapse and treatment resistance, highlighting the urgent need for more effective and targeted therapies.[1][2][3] This guide delves into the core molecular mechanisms driving T-ALL, with a focus on aberrant signaling pathways that represent key therapeutic targets for novel drug development.
Core Signaling Pathways in T-ALL Pathogenesis
The development and progression of T-ALL are driven by the accumulation of genetic and epigenetic alterations that disrupt normal thymocyte development, leading to uncontrolled proliferation, survival, and differentiation arrest.[4] Two signaling pathways, NOTCH1 and PI3K/Akt/mTOR, are central to the pathogenesis of T-ALL and are the subject of intense investigation for therapeutic intervention.
The NOTCH1 Signaling Pathway: A Master Regulator of T-Cell Fate
The NOTCH1 signaling pathway is a critical regulator of normal T-cell development.[4] In over 60% of T-ALL cases, this pathway is constitutively activated by gain-of-function mutations.[4][5][6]
Mechanism of Activation:
-
Ligand Binding: In normal physiological conditions, a NOTCH1 receptor on the cell surface binds to a ligand on a neighboring cell.
-
Proteolytic Cleavages: This interaction triggers two successive proteolytic cleavages of the NOTCH1 receptor. The first is mediated by an ADAM-family metalloprotease (S2 cleavage), and the second by the γ-secretase complex (S3 cleavage).[7]
-
Release of ICN1: The S3 cleavage releases the intracellular domain of NOTCH1 (ICN1) from the cell membrane.[7]
-
Nuclear Translocation and Transcriptional Activation: ICN1 translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL and the coactivator MAML1. This complex activates the transcription of target genes that promote cell growth, proliferation, and survival, such as MYC and genes involved in anabolic pathways.[4][7]
Oncogenic Activation in T-ALL:
In T-ALL, mutations in the NOTCH1 gene lead to ligand-independent activation of the pathway. These mutations typically occur in two main hotspots:
-
Heterodimerization (HD) Domain: Mutations in this domain lead to constitutive S2 cleavage.
-
PEST Domain: Deletions or mutations in this domain impair the degradation of the ICN1 protein, leading to its prolonged activity.[7]
Furthermore, mutations in FBXW7, a gene encoding an E3 ubiquitin ligase that targets ICN1 for degradation, also result in increased NOTCH1 signaling.[7]
Therapeutic Targeting of NOTCH1:
The high prevalence of activating NOTCH1 mutations in T-ALL makes it an attractive therapeutic target. The primary strategy for inhibiting this pathway has been the use of γ-secretase inhibitors (GSIs) , which block the final proteolytic step required for NOTCH1 activation.[8][9] While preclinical studies have shown that GSIs can induce cell cycle arrest and apoptosis in T-ALL cells, their clinical efficacy has been limited by gastrointestinal toxicity and the development of resistance.[7][8][9][10][11]
Below is a diagram illustrating the NOTCH1 signaling pathway and its oncogenic activation in T-ALL.
Caption: The NOTCH1 signaling pathway and its aberrant activation in T-ALL.
The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12][13] Aberrant activation of this pathway is a common event in T-ALL and is associated with a poor prognosis.[1][2][13]
Mechanism of Activation:
-
Receptor Tyrosine Kinase (RTK) Activation: Growth factors bind to RTKs on the cell surface, leading to their dimerization and autophosphorylation.
-
PI3K Activation: The activated RTK recruits and activates PI3K.
-
PIP3 Generation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Activation: PIP3 acts as a second messenger, recruiting Akt and PDK1 to the cell membrane. Akt is then phosphorylated and activated by PDK1 and mTORC2.
-
Downstream Signaling: Activated Akt phosphorylates a multitude of downstream targets, including mTORC1, which in turn promotes protein synthesis, cell growth, and proliferation, and inhibits apoptosis.
Oncogenic Activation in T-ALL:
Constitutive activation of the PI3K/Akt/mTOR pathway in T-ALL can occur through several mechanisms:
-
Loss of PTEN: The most common mechanism is the loss of function of the tumor suppressor PTEN, a phosphatase that negatively regulates the pathway by dephosphorylating PIP3.[13]
-
Activating Mutations: Gain-of-function mutations in the genes encoding PI3K catalytic or regulatory subunits, or in AKT itself, can also lead to pathway hyperactivation.[5]
-
Upstream Signaling: Aberrant signaling from other pathways, such as NOTCH1, can also contribute to PI3K/Akt/mTOR activation.[4][9]
Therapeutic Targeting of PI3K/Akt/mTOR:
The central role of this pathway in T-ALL makes it a prime target for therapeutic intervention. A variety of small molecule inhibitors targeting different nodes of the pathway are in preclinical and clinical development.[1][2] These include:
-
Pan-PI3K inhibitors: Target all class I PI3K isoforms.
-
Isoform-specific PI3K inhibitors: Offer the potential for increased specificity and reduced toxicity.
-
Akt inhibitors: Block the activity of Akt.
-
mTOR inhibitors (mTORC1 and dual mTORC1/mTORC2): Inhibit the downstream effector mTOR.
Dual inhibitors that target multiple components of the pathway, such as dual PI3K/mTOR inhibitors, are also being explored.[1] Furthermore, combination therapies that simultaneously target both the PI3K/Akt/mTOR and NOTCH1 pathways are a promising strategy to overcome resistance and enhance therapeutic efficacy.[14]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and points of therapeutic intervention.
Caption: The PI3K/Akt/mTOR signaling pathway and targeted inhibitors.
Experimental Protocols for Studying Signaling Pathways in T-ALL
A variety of in vitro and in vivo models and techniques are employed to investigate the role of signaling pathways in T-ALL and to evaluate the efficacy of targeted therapies.
In Vitro Models
-
T-ALL Cell Lines: A panel of established human T-ALL cell lines (e.g., Jurkat, MOLT-4, SUP-T1) are widely used.[15][16][17] These cell lines harbor different genetic alterations and provide a reproducible system for initial drug screening and mechanistic studies.
-
Patient-Derived Xenografts (PDXs): Primary T-ALL cells from patients can be engrafted into immunodeficient mice to create PDX models.[18][19] These models more accurately recapitulate the heterogeneity and biology of the human disease and are crucial for preclinical evaluation of novel therapies.[18]
-
Co-culture Systems: Co-culture of T-ALL cells with stromal cells, such as bone marrow stromal cells, can provide a more physiologically relevant microenvironment for studying drug responses and resistance mechanisms.[20][21]
Key Experimental Methodologies
Table 1: Key Experimental Protocols
| Experiment | Methodology | Purpose |
| Western Blotting | Protein lysates from T-ALL cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of signaling proteins (e.g., NOTCH1, Akt, mTOR, S6K). | To assess the activation state of signaling pathways and the effect of inhibitors on protein expression and phosphorylation. |
| Flow Cytometry | Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular proteins. Can also be used to analyze cell cycle distribution (e.g., with propidium iodide staining) and apoptosis (e.g., with Annexin V/7-AAD staining). | To immunophenotype T-ALL cells, and to quantify the effects of drugs on cell cycle progression and apoptosis.[10] |
| Cell Viability and Proliferation Assays | Assays such as MTT, MTS, or CellTiter-Glo measure metabolic activity as an indicator of cell viability. Proliferation can be assessed by counting cells or using assays that measure DNA synthesis (e.g., BrdU incorporation). | To determine the cytotoxic and cytostatic effects of therapeutic agents on T-ALL cells and to calculate IC50 values. |
| Quantitative Real-Time PCR (qRT-PCR) | RNA is extracted from cells, reverse-transcribed to cDNA, and the expression of target genes (e.g., MYC, HES1) is quantified by PCR. | To measure the effect of signaling pathway inhibitors on the transcription of downstream target genes. |
| In Vivo Efficacy Studies | Immunodeficient mice (e.g., NSG mice) are engrafted with T-ALL cell lines or PDX cells.[22][23] Once leukemia is established, mice are treated with the investigational drug or vehicle control. Disease progression is monitored by bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry of peripheral blood/bone marrow.[22] Survival is a key endpoint. | To evaluate the anti-leukemic activity and toxicity of a drug in a living organism. |
Below is a workflow diagram for a typical preclinical drug evaluation study in T-ALL.
Caption: A generalized workflow for preclinical evaluation of a targeted therapy in T-ALL.
Quantitative Data Summary
The following tables summarize key quantitative data related to the molecular landscape and therapeutic targeting of T-ALL.
Table 2: Frequency of Key Molecular Aberrations in T-ALL
| Gene/Pathway | Frequency in T-ALL | Consequence | Reference |
| NOTCH1 mutations | >60% | Constitutive pathway activation | [4][5][6] |
| FBXW7 mutations | ~15% | Increased ICN1 stability | [7] |
| PI3K/Akt/mTOR pathway activation | 50-75% | Increased proliferation and survival | [2] |
| PTEN loss/mutation | 10-20% | Hyperactivation of PI3K/Akt pathway | [5][13] |
| CDKN2A/B deletion | ~70% | Loss of cell cycle control | [6] |
Conclusion and Future Directions
The elucidation of the critical roles of the NOTCH1 and PI3K/Akt/mTOR signaling pathways in the pathogenesis of T-ALL has paved the way for the development of targeted therapies. While initial clinical trials of single-agent inhibitors have shown modest activity and dose-limiting toxicities, the future of T-ALL therapy likely lies in the rational combination of these targeted agents with each other and with conventional chemotherapy. A deeper understanding of the mechanisms of resistance to these therapies is crucial for designing more effective treatment strategies. The continued development of sophisticated preclinical models, such as patient-derived xenografts, will be instrumental in evaluating these novel combinations and advancing the most promising therapies into clinical trials for patients with this aggressive leukemia.
References
- 1. Harnessing the PI3K/Akt/mTOR pathway in T-cell acute lymphoblastic leukemia: eliminating activity by targeting at different levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Early T-Cell Precursor Acute Lymphoblastic Leukemia: Diagnosis, Updates in Molecular Pathogenesis, Management, and Novel Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Genetics and Mechanisms of T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Physiopathology of T- Cell Acute Lymphoblastic Leukemia: Focus on Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NOTCH signaling pathway: role in the pathogenesis of T-cell acute lymphoblastic leukemia and implication for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic targeting of NOTCH1 signaling in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of NOTCH1 signaling in T-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of NOTCH1 signaling in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis in T cell acute lymphoblastic leukemia cells after cell cycle arrest induced by pharmacological inhibition of notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of pre-clinical models of pediatric T-ALL [umassmed.edu]
- 12. [PI3K/AKT/mTOR Pathway and Pediatric T Acute Lymphoblastic Leukemia-Review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities [mdpi.com]
- 14. Targeting Wnt/β-catenin and PI3K/Akt/mTOR pathways in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US5272082A - Cytotoxic T-ALL cell lines and uses therefor - Google Patents [patents.google.com]
- 16. T-ALL Cells as Tool Cells for CAR T Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of T-Cell Acute Lymphoblastic Leukemia Proliferation In Vivo by Re-expression of the p16INK4a Tumor Suppressor Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human T-ALL Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. opale.org [opale.org]
- 20. Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 23. Differential Localization and Invasion of Tumor Cells in Mouse Models of Human and Murine Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: S2116 (CAS No. 2262489-89-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S2116 is a potent, N-alkylated tranylcypromine (TCP) derivative that functions as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). Aberrant LSD1 activity is implicated in the pathogenesis of various cancers, including T-cell acute lymphoblastic leukemia (T-ALL). This compound has demonstrated significant preclinical activity in T-ALL models by inducing apoptosis and inhibiting tumor growth.[1] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, quantitative data, and detailed experimental protocols for the characterization of this compound.
Chemical and Physical Properties
This compound is a small molecule with the following chemical and physical properties:
| Property | Value |
| CAS Number | 2262489-89-2 |
| Chemical Formula | C22H26ClF2N3O2 |
| Molecular Weight | 437.92 g/mol |
| Appearance | Solid |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action
This compound exerts its anti-leukemic effects in T-ALL through the inhibition of LSD1. This inhibition leads to epigenetic reprogramming at super-enhancer regions of key oncogenes, ultimately inducing apoptosis.
Signaling Pathway
In T-ALL, LSD1 is a critical co-factor for the TAL1 transcriptional complex, which is a master regulator of leukemogenesis. The binding of the TAL1 complex to super-enhancer regions of oncogenes like NOTCH3 and TAL1 itself leads to their transcriptional repression. This compound, by inhibiting LSD1, prevents the demethylation of H3K9, leading to an increase in the repressive H3K9 methylation mark. Concurrently, this leads to a reciprocal decrease in H3K27 acetylation, a mark of active enhancers. This epigenetic shift results in the transcriptional repression of NOTCH3 and TAL1, downregulation of their protein products, and subsequent induction of apoptosis in T-ALL cells.[1]
Quantitative Data
In Vitro Efficacy
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CEM | T-ALL | 1.1 | [1] |
| MOLT4 | T-ALL | 6.8 | [1] |
In Vivo Efficacy
| Model | Treatment | Outcome | Reference |
| T-ALL Xenograft (mice) | 50 mg/kg this compound, IP, 3 times/week for 28 days | Reduced tumor size to <20% of untreated control | [1] |
Pharmacokinetics
| Parameter | Value | Conditions | Reference |
| T1/2 | 3.76 hours | 50 mg/kg IP in mice | [1] |
| Cmax | 12.7 µM | 50 mg/kg IP in mice | [1] |
| AUC | 59.2 µM•h | 50 mg/kg IP in mice | [1] |
Experimental Protocols
T-ALL Cell Culture
-
Cell Lines: T-ALL cell lines such as CEM and MOLT4 are commonly used.
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Split the cells every 2-3 days to maintain a density of 0.5 x 10^6 to 2 x 10^6 cells/mL.
Apoptosis Assay (Annexin V Staining)
This protocol is for the detection of apoptosis in T-ALL cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Seed T-ALL cells at a density of 1 x 10^6 cells/mL and treat with desired concentrations of this compound (e.g., 4-8 µM) or vehicle control (DMSO) for 24 hours.[1]
-
Cell Harvesting: After treatment, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot for NOTCH3 and TAL1
-
Cell Lysis: After treatment with this compound, wash T-ALL cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NOTCH3, TAL1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo T-ALL Xenograft Model
-
Animal Model: Use immunodeficient mice, such as NOD/SCID or NSG mice.
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 T-ALL cells (e.g., MOLT4) in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg, intraperitoneally, 3 times a week) or vehicle control.[1]
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Conclusion
This compound is a promising LSD1 inhibitor with potent anti-leukemic activity in T-ALL. Its mechanism of action, involving the epigenetic repression of key oncogenes NOTCH3 and TAL1, provides a strong rationale for its further development as a therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on this compound and other LSD1 inhibitors.
References
S2116: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Biological Activity of the Potent LSD1 Inhibitor S2116
Abstract
This compound is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the pathogenesis of various cancers, particularly T-cell acute lymphoblastic leukemia (T-ALL). As an N-alkylated tranylcypromine (TCP) derivative, this compound exerts its anticancer effects by modulating histone methylation and repressing the transcription of key oncogenes, ultimately leading to apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for the evaluation of its activity are also presented to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is chemically identified as 1-((S)-3-aminopyrrolidin-1-yl)-2-(((1R,2S)-2-(2-(benzyloxy)-3,5-difluorophenyl)cyclopropyl)amino)ethan-1-one hydrochloride.[1] Its structure is characterized by a tranylcypromine core, which is responsible for its inhibitory activity against LSD1, modified with an N-alkylation that enhances its potency and selectivity.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-((S)-3-aminopyrrolidin-1-yl)-2-(((1R,2S)-2-(2-(benzyloxy)-3,5-difluorophenyl)cyclopropyl)amino)ethan-1-one hydrochloride | [1] |
| Synonyms | S-2116, S 2116 | [1] |
| CAS Number | 2262489-89-2 | [1] |
| Chemical Formula | C₂₂H₂₆ClF₂N₃O₂ | [1] |
| Molecular Weight | 437.92 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | >98% (commonly available for research) | |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C for short-term, -80°C for long-term |
Pharmacological Properties and Mechanism of Action
This compound is a potent inhibitor of LSD1, a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9).[2] By inhibiting LSD1, this compound leads to an increase in H3K9 methylation.[2][3] This epigenetic modification is associated with the repression of gene transcription.
In the context of T-ALL, this compound has been shown to repress the transcription of the oncogenes NOTCH3 and TAL1.[2][3] The NOTCH signaling pathway is a critical driver of T-ALL, and its inhibition is a key therapeutic strategy. TAL1 is another essential transcription factor for the development and maintenance of T-ALL. The downregulation of these key oncogenes by this compound induces apoptosis in T-ALL cells, including those resistant to conventional therapies.[2][3]
Table 2: Pharmacological Properties of this compound
| Property | Value | Cell Line | Reference |
| Target | Lysine-Specific Demethylase 1 (LSD1) | - | [2][3] |
| Mechanism of Action | Increases H3K9 methylation; Represses transcription of NOTCH3 and TAL1; Induces apoptosis | T-ALL cells | [2][3] |
| IC₅₀ | 1.1 µM | CEM | [2][3] |
| IC₅₀ | 6.8 µM | MOLT4 | [2][3] |
Signaling Pathway
The mechanism of action of this compound involves the inhibition of LSD1, which in turn affects the downstream signaling of NOTCH3 and TAL1, leading to apoptosis.
Caption: this compound inhibits LSD1, leading to increased H3K9 methylation and subsequent repression of NOTCH3 and TAL1 transcription, ultimately inducing apoptosis in T-ALL cells.
Experimental Protocols
LSD1 Inhibitor Activity Assay (Horseradish Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a histone H3 peptide substrate. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.
Materials:
-
Human recombinant LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or other suitable chromogenic/fluorogenic HRP substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
LSD1 enzyme solution
-
HRP solution
-
This compound solution (or DMSO for control)
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the dimethylated H3K4 peptide substrate and Amplex® Red reagent to each well.
-
Immediately measure the fluorescence (or absorbance) at the appropriate wavelength (e.g., excitation ~530-540 nm, emission ~585-595 nm for Amplex® Red) in kinetic mode for 30-60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the LSD1 activity. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the horseradish peroxidase-coupled LSD1 inhibitor activity assay.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of T-ALL cells. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Materials:
-
T-ALL cell lines (e.g., CEM, MOLT4)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed T-ALL cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the cells at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a DMSO vehicle control.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the this compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
T-ALL cells treated with this compound as described in the cell viability assay.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Conclusion
This compound is a promising LSD1 inhibitor with potent activity against T-ALL cells. Its mechanism of action, involving the epigenetic regulation of key oncogenes, highlights the therapeutic potential of targeting LSD1 in cancer. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other LSD1 inhibitors, which will be crucial for their development as effective anticancer agents. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound in preclinical models to support its potential translation to the clinic.
References
Methodological & Application
Application Notes and Protocols for S2116 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
S2116 is a potent, N-alkylated tranylcypromine (TCP) derivative that acts as an inhibitor of lysine-specific demethylase 1 (LSD1).[1][2] LSD1 is a key enzyme involved in epigenetic regulation, and its inhibition has emerged as a promising therapeutic strategy in oncology. This compound has demonstrated efficacy in inducing apoptosis in TCP-resistant T-cell acute lymphoblastic leukemia (T-ALL) cells.[1][2] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on cytotoxicity and apoptosis assays in T-ALL cell lines.
Mechanism of Action
This compound inhibits LSD1, leading to an increase in histone H3 lysine 9 (H3K9) methylation and a reciprocal decrease in H3 lysine 27 (H3K27) deacetylation at super-enhancer regions.[1][2] This epigenetic modification results in the transcriptional repression of key oncogenes, including NOTCH3 and TAL1, in T-ALL cells.[1][2] The downregulation of these pro-survival genes ultimately triggers the apoptotic cascade.
Data Presentation
The following tables summarize key quantitative data for the in vitro application of this compound.
Table 1: IC50 Values of this compound in T-ALL Cell Lines
| Cell Line | IC50 (µM) |
| CEM | 1.1 |
| MOLT4 | 6.8 |
Data sourced from MedchemExpress.[2]
Table 2: Recommended Concentrations and Incubation Times for In Vitro Assays
| Assay | Cell Type | Concentration Range (µM) | Incubation Time | Expected Outcome |
| Apoptosis Induction | T-ALL Cells | 4 - 8 | 24 hours | Increased Annexin-V reactivity |
| Cytotoxicity | Normal T-lymphocytes | 4 - 20 | 72 hours | Modest inhibition of proliferation |
Data sourced from MedchemExpress.[2]
Experimental Protocols
The following are detailed protocols for assessing the in vitro effects of this compound on T-ALL cell lines.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is for determining the cytotoxic effects of this compound on T-ALL cells.
Materials:
-
T-ALL cell lines (e.g., CEM, MOLT4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing T-ALL cells and determine cell viability and count.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound solutions or vehicle control to the appropriate wells.
-
Incubate for 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is for quantifying apoptosis in T-ALL cells treated with this compound using flow cytometry.
Materials:
-
T-ALL cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed T-ALL cells in 6-well plates at a density of 1 x 10⁶ cells/well in 2 mL of complete culture medium.
-
Treat cells with this compound at the desired concentrations (e.g., 4 µM and 8 µM) and a vehicle control (DMSO) for 24 hours at 37°C in a 5% CO₂ humidified incubator.[2]
-
-
Cell Harvesting and Washing:
-
Harvest the cells by transferring the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
-
References
Application Notes and Protocols: JC (CRL-2116) Xenograft Mouse Model
Topic: JC (CRL-2116) Xenograft Mouse Model Guide (Interpreted from S2116)
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The JC cell line (ATCC® CRL-2116™) is a murine mammary adenocarcinoma cell line established from a spontaneous tumor in a female BALB/c mouse. This cell line is a valuable tool for in vivo studies of breast cancer, providing a model to investigate tumor growth, metastasis, and response to therapeutic agents. Cytogenomic characterization of the JC cell line suggests it can serve as a model for human luminal B type or basal-like breast cancer. These application notes provide detailed protocols for establishing and utilizing the JC xenograft mouse model.
Cell Line Characteristics
The JC cell line exhibits an epithelial-like morphology and is adherent. It was derived from a primary mammary adenocarcinoma along the milk line of a 1.5-year-old female BALB/cRos mouse.
| Characteristic | Description | Source |
| ATCC Number | CRL-2116 | ATCC |
| Organism | Mus musculus (Mouse) | ATCC |
| Tissue of Origin | Mammary gland (spontaneous adenocarcinoma) | ATCC |
| Morphology | Epithelial-like | |
| Growth Properties | Adherent | ATCC |
| Karyotype | Near-tetraploid, complex rearranged | |
| Cancer Model | Luminal B / Basal-like Breast Cancer |
Experimental Protocols
Cell Culture and Maintenance
Proper cell culture technique is critical for establishing healthy xenograft tumors.
Materials:
-
JC (ATCC® CRL-2116™) cells
-
ATCC-formulated RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Centrifuge tubes
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS.
-
Thawing Frozen Cells:
-
Thaw the vial of cells rapidly in a 37°C water bath.
-
Transfer the thawed cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO₂.
-
-
Subculturing:
-
When cells reach 80-90% confluency, remove the medium and wash the cells with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at a 1:4 to 1:8 split ratio.
-
Animal Models
Immunodeficient mice are required for the engraftment of the JC cell line.
| Mouse Strain | Key Features |
| BALB/c nude | Athymic, T-cell deficient. |
| SCID | Lacks functional B and T cells. |
| NOD/SCID | Deficient in B, T, and NK cells; reduced macrophage and dendritic cell function. |
Tumor Implantation (Subcutaneous)
Materials:
-
JC cells, harvested during the logarithmic growth phase
-
Sterile PBS or serum-free medium
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes (1 mL) with 27-gauge needles
-
Immunodeficient mice (e.g., female BALB/c nude, 6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Protocol:
-
Cell Preparation:
-
Harvest JC cells and perform a viable cell count.
-
Centrifuge the cells and resuspend the pellet in sterile PBS or serum-free medium to the desired concentration (e.g., 2 x 10⁷ cells/mL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just prior to injection.
-
-
Injection:
-
Anesthetize the mouse.
-
Inject 100-200 µL of the cell suspension (typically 2 x 10⁶ cells) subcutaneously into the flank of the mouse.
-
Monitor the mice for recovery from anesthesia.
-
Tumor Growth Monitoring and Data Collection
Protocol:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure the length (L) and width (W) of the tumor using calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .
-
Monitor the body weight of the mice as an indicator of overall health.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or if signs of distress are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
Data Presentation
Table 1: Representative Tumor Growth Data for a Mammary Adenocarcinoma Xenograft Model
| Days Post-Implantation | Control Group Tumor Volume (mm³ ± SEM) | Treatment Group A Tumor Volume (mm³ ± SEM) | Treatment Group B Tumor Volume (mm³ ± SEM) |
| 7 | 50 ± 5 | 52 ± 6 | 49 ± 5 |
| 10 | 120 ± 15 | 115 ± 12 | 118 ± 14 |
| 14 | 250 ± 30 | 200 ± 25 | 180 ± 22 |
| 18 | 450 ± 55 | 300 ± 40 | 250 ± 35 |
| 21 | 700 ± 80 | 400 ± 50 | 310 ± 40 |
| 25 | 1000 ± 110 | 550 ± 65 | 380 ± 45 |
| 28 | 1400 ± 150 | 700 ± 80 | 450 ± 55 |
Note: This is example data and does not represent actual results from the JC (CRL-2116) model.
Signaling Pathways
The JC cell line is suggested as a model for luminal B or basal-like breast cancer. Key signaling pathways frequently altered in these subtypes are relevant to studies using this model.
PI3K/Akt/mTOR Pathway (Relevant to Luminal B Breast Cancer)
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in luminal B breast cancer.
Caption: PI3K/Akt/mTOR signaling pathway.
TNF Signaling Pathway (Relevant to Basal-like Breast Cancer)
The TNF signaling pathway is implicated in inflammation and cell survival and is often active in basal-like breast cancer.
Caption: TNF signaling pathway leading to NF-κB activation.
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical drug efficacy study using the JC xenograft model.
Caption: Experimental workflow for a JC xenograft study.
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Using S2116, an LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing S2116, a potent lysine-specific demethylase 1 (LSD1) inhibitor, in chromatin immunoprecipitation (ChIP) assays. This compound serves as a valuable tool for investigating the epigenetic regulation of gene expression by modulating histone methylation and acetylation.
This compound is an N-alkylated tranylcypromine (TCP) derivative that effectively inhibits LSD1.[1][2] Its mechanism of action involves the suppression of LSD1's demethylase activity, leading to an increase in histone H3 lysine 9 methylation (H3K9me) and a corresponding decrease in H3K27 deacetylation, particularly at super-enhancer regions.[1][2] This alteration in chromatin structure can repress the transcription of key oncogenes, such as NOTCH3 and TAL1, inducing apoptosis in cancer cells like T-cell acute lymphoblastic leukemia (T-ALL).[1]
These protocols are designed to guide researchers in using ChIP to study the downstream effects of this compound on chromatin and gene regulation.
Key Applications of this compound in ChIP
-
Investigating changes in histone modifications: ChIP-qPCR or ChIP-seq can be employed to quantify the enrichment of specific histone marks, such as H3K9me2/3 and H3K27ac, at target gene promoters or enhancer regions following this compound treatment.
-
Analyzing transcription factor binding: Determine how this compound-induced chromatin alterations affect the binding of transcription factors and other regulatory proteins to DNA.
-
Genome-wide mapping of epigenetic changes: Utilize ChIP-seq to identify all genomic regions that exhibit changes in histone modifications or protein binding in response to this compound.
-
Drug mechanism of action studies: Elucidate the epigenetic mechanisms by which this compound or other LSD1 inhibitors exert their therapeutic effects.
Experimental Protocols
Protocol 1: Treatment of Cells with this compound for ChIP Analysis
This protocol outlines the steps for treating cultured mammalian cells with this compound prior to performing a ChIP assay.
Materials:
-
Cultured mammalian cells (e.g., T-ALL cell lines like CEM or MOLT4)[1]
-
Complete cell culture medium
-
This compound (stored as a stock solution in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment:
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. Typical effective concentrations for T-ALL cell lines range from 1 µM to 10 µM.[1]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
For the vehicle control, add an equivalent volume of the solvent to the complete medium.
-
-
Incubation: Incubate the cells for a predetermined time, for example, 24 to 72 hours, depending on the experimental goals.[1]
-
Cell Harvesting: After incubation, harvest the cells for the ChIP procedure as described in Protocol 2.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol provides a general workflow for performing ChIP on cells treated with this compound.
Materials:
-
This compound-treated and vehicle-treated cells
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protease inhibitor cocktail
-
Antibody specific to the target of interest (e.g., anti-H3K9me2, anti-H3K27ac, or an antibody against a specific transcription factor)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using cell lysis buffer containing a protease inhibitor cocktail.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type and instrument.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody or control IgG overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using elution buffer.
-
Reverse the cross-links by incubating at 65°C for at least 6 hours in the presence of NaCl.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR to quantify enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Data Presentation
The following tables illustrate the expected quantitative data from a ChIP-qPCR experiment investigating the effects of this compound on histone modifications at the promoter of a target gene (e.g., NOTCH3).
Table 1: Effect of this compound on H3K9me2 Enrichment
| Treatment | Target Gene Promoter (NOTCH3) | Negative Control Locus |
| Vehicle | 1.0 (baseline) | 1.0 (baseline) |
| This compound (5 µM) | 3.5 | 1.1 |
Data are presented as fold enrichment relative to the vehicle control, normalized to input DNA.
Table 2: Effect of this compound on H3K27ac Enrichment
| Treatment | Target Gene Promoter (NOTCH3) | Negative Control Locus |
| Vehicle | 1.0 (baseline) | 1.0 (baseline) |
| This compound (5 µM) | 0.4 | 0.9 |
Data are presented as fold enrichment relative to the vehicle control, normalized to input DNA.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced transcriptional repression.
Experimental Workflow for this compound ChIP-seq
Caption: Workflow for investigating this compound effects using ChIP-seq.
References
Application Notes and Protocols for S2116 (a hypothetical PI3K inhibitor) in Animal Studies
Disclaimer: The compound "S2116" is a hypothetical designation. The following application notes and protocols are based on the well-characterized pan-PI3K inhibitor, GDC-0941 (Pictilisib), as a representative model for a compound with this mechanism of action. Researchers should validate these protocols for their specific compound of interest.
Introduction
This compound is a potent, orally bioavailable small molecule inhibitor of the Class I phosphoinositide 3-kinase (PI3K) family of lipid kinases. The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it an attractive target for therapeutic intervention. This compound inhibits the p110α, p110β, p110δ, and p110γ isoforms of PI3K, leading to the downstream suppression of Akt phosphorylation and subsequent inhibition of mTOR signaling. These actions result in cell cycle arrest and induction of apoptosis in tumor cells harboring PI3K pathway alterations.
These application notes provide a summary of suggested dosages for this compound in preclinical animal models and detailed protocols for its use in in vivo efficacy studies.
This compound Dosage for Animal Studies
The appropriate dosage and administration schedule for this compound can vary depending on the animal model, tumor type, and experimental endpoint. The following table summarizes dosages that have been reported for GDC-0941 (Pictilisib), which can be used as a starting point for designing studies with this compound. Dose-range finding and maximum tolerated dose (MTD) studies are recommended for each new model.
| Animal Model | Cancer Type | Route of Administration | Vehicle | Dosage Range | Dosing Schedule | Reference Compound |
| Nude Mice (nu/nu) | Glioblastoma Xenograft | Oral Gavage | 0.5% HPMC, 0.2% Tween 80 | 25 - 75 mg/kg | Daily | GDC-0941 |
| SCID Mice | Breast Cancer Xenograft | Oral Gavage | 0.5% Methylcellulose | 50 - 100 mg/kg | Daily | GDC-0941 |
| Nude Mice | Ovarian Cancer Xenograft | Oral Gavage | Not Specified | 75 mg/kg | Daily | GDC-0941 |
| Syngeneic Mouse Model | Prostate Cancer | Oral Gavage | 0.5% HPMC, 0.2% Tween 80 | 50 mg/kg | Daily | GDC-0941 |
Note: The formulation of this compound is critical for its bioavailability. It is recommended to prepare fresh formulations daily. Sonication may be required to achieve a uniform suspension.
Experimental Protocols
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound (powder)
-
Vehicle components (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC), 0.2% (v/v) Tween 80 in water)
-
Tumor cells (e.g., U87MG glioblastoma cells)
-
6-8 week old female athymic nude mice
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for cell injection
-
Tissue collection reagents (e.g., formalin, liquid nitrogen, lysis buffer)
Procedure:
-
Cell Culture and Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS (with or without Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm^3, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
This compound Formulation and Administration:
-
Prepare the vehicle solution.
-
Calculate the required amount of this compound for each dose group based on the average body weight of the mice in that group.
-
Prepare a fresh suspension of this compound in the vehicle each day. Use a sonicator to ensure a uniform suspension if necessary.
-
Administer this compound or vehicle to the mice via oral gavage at the determined schedule (e.g., daily). The volume of administration is typically 10 mL/kg.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Another portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting to assess the inhibition of Akt phosphorylation).
-
Visualizations
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study to evaluate this compound efficacy.
Application Notes and Protocols for S2116, a Potent LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
S2116 is a potent, N-alkylated tranylcypromine (TCP) derivative that acts as an inhibitor of lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase.[1][2] LSD1 is a key regulator of gene expression through the demethylation of monomethyl and dimethyllysine residues on histone H3, particularly at H3K4 and H3K9.[1] Overexpression of LSD1 has been identified as a significant factor in the development and maintenance of T-cell acute lymphoblastic leukemia (T-ALL).[1] this compound exerts its anti-leukemic effects by inducing apoptosis in T-ALL cells through the transcriptional repression of the oncogenes NOTCH3 and TAL1.[1][2] These application notes provide detailed protocols for the preparation and use of this compound solutions and summarize its stability and biological activity.
Data Presentation
This compound Solution Preparation and Storage
| Parameter | Details | Reference |
| Solvent | DMSO | [2] |
| Stock Concentration | 10 mM | [2] |
| Storage of Solid | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry, dark place. | MedKoo Biosciences |
| Storage of Stock Solution | 1 month at -20°C; 6 months at -80°C. Keep sealed and protected from moisture. | [2] |
In Vitro Efficacy of this compound in T-ALL Cell Lines
| Cell Line | IC50 | Reference |
| CEM | 1.1 µM | [2] |
| MOLT4 | 6.8 µM | [2] |
In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference |
| T1/2 | 3.76 hours | 50 mg/kg; IP | [2] |
| Cmax | 12.7 µM | 50 mg/kg; IP | [2] |
| AUC | 59.2 µM•h | 50 mg/kg; IP | [2] |
Signaling Pathway
This compound inhibits LSD1, leading to increased H3K9 methylation at super-enhancer regions of key oncogenes in T-ALL. This epigenetic modification results in the transcriptional repression of NOTCH3 and TAL1, which are critical for the proliferation and survival of T-ALL cells. The downregulation of these proteins ultimately leads to the induction of apoptosis.
Caption: this compound inhibits LSD1, leading to apoptosis in T-ALL cells.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (CAS: 2262489-89-2)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Workflow Diagram:
References
Application Notes and Protocols for Western Blot Analysis of SNS-032 (formerly S2116) Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNS-032, also known as BMS-387032, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK2, CDK7, and CDK9.[1][2][3] Its mechanism of action involves the suppression of transcription by inhibiting the phosphorylation of RNA polymerase II, which in turn leads to the downregulation of short-lived anti-apoptotic proteins crucial for cancer cell survival, such as Mcl-1 and XIAP (X-linked inhibitor of apoptosis protein).[1][4] This ultimately triggers programmed cell death, or apoptosis, in malignant cells.[3] Due to its targeted activity, SNS-032 is a compound of significant interest in oncology research and drug development.
Western blotting is an essential technique to elucidate the molecular effects of SNS-032 on cancer cells. This document provides detailed protocols and application notes for performing Western blot analysis on cells treated with SNS-032, enabling researchers to effectively assess its impact on key signaling pathways.
Key Signaling Pathways Affected by SNS-032
SNS-032 primarily impacts signaling pathways that control cell cycle progression and apoptosis. By inhibiting CDKs 2, 7, and 9, SNS-032 disrupts the normal regulation of the cell cycle and transcription, leading to cell death.[2][3]
Key protein targets for Western blot analysis following SNS-032 treatment include:
-
Apoptosis Markers: Cleaved PARP and cleaved Caspase-3 are hallmark indicators of apoptosis. An increase in the cleaved forms of these proteins signifies the induction of apoptosis.[5]
-
Anti-Apoptotic Proteins: Mcl-1, XIAP, and Bcl-2 are key survival proteins. SNS-032 treatment is expected to decrease the expression of Mcl-1 and XIAP due to transcriptional inhibition.[1][6]
-
Cell Cycle Regulators: Proteins such as c-MYC, which are involved in cell proliferation, are also downregulated by SNS-032.[5]
-
Transcription Machinery: The phosphorylation status of RNA Polymerase II (at Ser2 and Ser5) is a direct indicator of CDK7 and CDK9 inhibition by SNS-032.[1]
-
Pro-Survival Signaling Pathways: The phosphorylation status of key proteins in pathways like NF-κB (p65), ERK1/2, STAT3/5, and AKT can also be investigated to understand the broader impact of SNS-032 on cell survival signaling.[5]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the effects of SNS-032 treatment on various cell lines. This data can serve as a reference for expected outcomes in similar experiments.
Table 1: Effect of SNS-032 on Protein Expression in Diffuse Large B-cell Lymphoma (DLBCL) Cells
| Cell Line | Treatment | Target Protein | Change in Protein Level |
| SU-DHL-4 (GCB-DLBCL) | 0.5 µM SNS-032 (24h) | Cleaved PARP | Increased |
| SU-DHL-4 (GCB-DLBCL) | 0.5 µM SNS-032 (24h) | Cleaved Caspase-3 | Increased |
| SU-DHL-4 (GCB-DLBCL) | 0.5 µM SNS-032 (24h) | Mcl-1 | Decreased |
| SU-DHL-4 (GCB-DLBCL) | 0.5 µM SNS-032 (24h) | XIAP | Decreased |
| SU-DHL-4 (GCB-DLBCL) | 0.5 µM SNS-032 (24h) | p-p65 (NF-κB) | Decreased |
| SU-DHL-4 (GCB-DLBCL) | 0.5 µM SNS-032 (24h) | c-MYC | Decreased |
| SU-DHL-4 (GCB-DLBCL) | 0.5 µM SNS-032 (24h) | BCL-2 | Decreased |
| SU-DHL-2 (ABC-DLBCL) | 0.5 µM SNS-032 (24h) | Cleaved PARP | Increased |
| SU-DHL-2 (ABC-DLBCL) | 0.5 µM SNS-032 (24h) | Cleaved Caspase-3 | Increased |
| SU-DHL-2 (ABC-DLBCL) | 0.5 µM SNS-032 (24h) | Mcl-1 | Decreased |
| SU-DHL-2 (ABC-DLBCL) | 0.5 µM SNS-032 (24h) | XIAP | Decreased |
| SU-DHL-2 (ABC-DLBCL) | 0.5 µM SNS-032 (24h) | p-p65 (NF-κB) | Decreased |
| SU-DHL-2 (ABC-DLBCL) | 0.5 µM SNS-032 (24h) | c-MYC | Decreased |
| SU-DHL-2 (ABC-DLBCL) | 0.5 µM SNS-032 (24h) | BCL-2 | Decreased |
Data adapted from a study on DLBCL cells.[5]
Table 2: Effect of SNS-032 on Protein Expression in Breast Cancer Cells
| Cell Line | Treatment | Target Protein | Change in Protein Level |
| MCF-7 | 400 nM SNS-032 (24h) | Mcl-1 | Decreased |
| MCF-7 | 400 nM SNS-032 (24h) | XIAP | Decreased |
| MDA-MB-435 | 400 nM SNS-032 (24h) | Mcl-1 | Decreased |
| MDA-MB-435 | 400 nM SNS-032 (24h) | XIAP | Decreased |
Data adapted from a study on breast cancer cells.[6]
Experimental Protocols
Cell Culture and SNS-032 Treatment
-
Cell Seeding: Plate the desired cancer cell line in appropriate culture dishes or plates and allow them to adhere and reach 70-80% confluency.
-
SNS-032 Preparation: Prepare a stock solution of SNS-032 in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 100 nM, 200 nM, 400 nM).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of SNS-032. Include a vehicle control (medium with the same concentration of DMSO used for the highest SNS-032 concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Lysate Preparation
-
Cell Harvesting: After treatment, collect the cells. For adherent cells, wash with ice-cold PBS and then scrape them into a fresh tube. For suspension cells, centrifuge to pellet the cells and wash with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. If the lysate is viscous due to DNA, sonicate briefly on ice.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an appropriate imaging system.
-
Stripping and Re-probing (Optional): To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies and re-probed with a different primary antibody (e.g., for a loading control like β-actin or GAPDH).
Visualizations
Caption: Signaling pathway of SNS-032 leading to apoptosis.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Inducing Apoptosis in T-ALL Cells with ApoptoMab-T
Disclaimer: Initial searches for the specific compound "S2116" did not yield relevant results in the public domain. Therefore, these application notes have been generated for a representative hypothetical BCL-2 inhibitor, herein named "ApoptoMab-T," based on established principles of apoptosis induction in T-cell Acute Lymphoblastic Leukemia (T-ALL) as described in the current scientific literature.
Introduction
T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematological malignancy characterized by the proliferation of immature T-lymphocytes.[1][2] A key survival mechanism for these cancer cells is the evasion of apoptosis (programmed cell death). The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of this process.[3] Anti-apoptotic proteins of this family, such as BCL-2 itself, are often overexpressed in T-ALL, sequestering pro-apoptotic proteins and preventing cell death. ApoptoMab-T is a potent and selective small molecule inhibitor of BCL-2. By binding to BCL-2, it displaces pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway and leading to the selective death of T-ALL cells. These notes provide detailed protocols for evaluating the efficacy of ApoptoMab-T in inducing apoptosis in T-ALL cell lines.
Mechanism of Action of ApoptoMab-T
ApoptoMab-T functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins. It specifically binds to the BH3-binding groove of the anti-apoptotic protein BCL-2. This high-affinity interaction displaces pro-apoptotic effector proteins like BAX and BAK, which are then free to oligomerize on the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.
Data Presentation
Table 1: In Vitro Cytotoxicity of ApoptoMab-T in T-ALL Cell Lines
| Cell Line | Subtype | IC50 (nM) after 72h |
| Jurkat | Mature T-ALL | 15.8 |
| MOLT-4 | Mature T-ALL | 25.2 |
| CCRF-CEM | Mature T-ALL | 48.9 |
| DND-41 | Mature T-ALL | 12.5 |
| LOUCY | ETP-ALL | 89.7 |
ETP-ALL: Early T-cell Precursor Acute Lymphoblastic Leukemia
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) |
| Jurkat | DMSO (Vehicle) | 4.5 ± 0.8 |
| Jurkat | 20 nM ApoptoMab-T | 68.2 ± 4.1 |
| MOLT-4 | DMSO (Vehicle) | 5.1 ± 1.2 |
| MOLT-4 | 30 nM ApoptoMab-T | 62.5 ± 3.5 |
Table 3: Western Blot Analysis of Apoptotic Markers in Jurkat Cells
| Protein | Treatment (24h) | Relative Protein Expression (Fold Change vs. DMSO) |
| BCL-2 | 20 nM ApoptoMab-T | 0.95 |
| BAX | 20 nM ApoptoMab-T | 1.10 |
| Cleaved Caspase-3 | 20 nM ApoptoMab-T | 8.7 |
| Cleaved PARP | 20 nM ApoptoMab-T | 7.2 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of ApoptoMab-T that inhibits the growth of T-ALL cells by 50% (IC50).
Materials:
-
T-ALL cell lines (e.g., Jurkat, MOLT-4)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
ApoptoMab-T stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed T-ALL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of ApoptoMab-T in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic cells following treatment with ApoptoMab-T.
Materials:
-
T-ALL cells
-
ApoptoMab-T
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Workflow Diagram:
Procedure:
-
Cell Treatment: Seed 5 x 10^5 cells/well in 6-well plates and treat with the desired concentration of ApoptoMab-T and a vehicle control for 24 hours.
-
Cell Harvesting: Collect the cells (including supernatant) and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol detects changes in the expression levels of key apoptotic proteins.
Materials:
-
Treated and untreated T-ALL cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-BCL-2, anti-BAX, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate.
-
Imaging: Acquire the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometry analysis and normalize the protein of interest to a loading control (e.g., β-actin).
Potential Mechanisms of Resistance
While ApoptoMab-T is effective, T-ALL cells may develop resistance. Understanding these mechanisms is crucial for developing combination therapies.[4][5]
T-ALL is known to have aberrant activation of several signaling pathways, including NOTCH1, PI3K/AKT/mTOR, and JAK/STAT, which can promote cell survival and potentially confer resistance to BCL-2 inhibition.[6][7][8] Therefore, combining ApoptoMab-T with inhibitors of these pathways may represent a promising therapeutic strategy.
References
- 1. The Genetics and Mechanisms of T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Leukemia-Initiating Cells in T-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 3. Targeting Apoptosis in ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of pre-clinical models of pediatric T-ALL [umassmed.edu]
- 5. Dual Targeting of Apoptotic and Signaling Pathways in T-Lineage Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Physiopathology of T- Cell Acute Lymphoblastic Leukemia: Focus on Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S2116 in High-throughput Screening Assays
Topic: S2116 in High-throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays. Due to the absence of publicly available information regarding a chemical compound designated "this compound" within scientific literature, chemical databases, or supplier catalogs, this document cannot provide specific data such as chemical structure, mechanism of action, or established protocols.
The search for "this compound" yielded results for unrelated industrial products, including a cable gland and a grip dead end. No scientific publications or experimental data were found that pertain to a molecule with this identifier in the context of biomedical research or drug discovery.
Therefore, the following sections are presented as a generalized template. These sections outline the essential information that would be included in comprehensive application notes and protocols for a novel compound in HTS. Researchers who have access to information on this compound can use this structure to organize their internal data and design their screening campaigns.
Compound Information (Hypothetical)
This section would typically provide the fundamental details of the compound of interest.
| Property | Description |
| Compound Name | This compound |
| Chemical Structure | [Insert Chemical Structure Image or SMILES Notation] |
| Molecular Formula | [Insert Molecular Formula] |
| Molecular Weight | [Insert Molecular Weight] |
| Purity | [Insert Purity, e.g., >98% by HPLC] |
| Solubility | [Insert Solubility Data, e.g., Soluble in DMSO at 10 mM] |
| Storage Conditions | [Insert Storage Conditions, e.g., -20°C, protected from light] |
Mechanism of Action and Signaling Pathway (Hypothetical)
This section would describe the known biological activity of this compound and the signaling pathways it modulates. A diagram illustrating the pathway is a critical component for clear communication.
Description:
[Insert a detailed description of the mechanism of action of this compound. For example: this compound is a potent and selective inhibitor of the enzyme XYZ kinase. By binding to the ATP-binding pocket of XYZ, this compound prevents the phosphorylation of its downstream substrate, ABC, thereby inhibiting the entire signaling cascade. This pathway is known to be dysregulated in certain cancers, making this compound a potential therapeutic agent.]
Measuring the Efficacy of S2116 in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S2116 is a potent and selective small molecule inhibitor targeting the alpha isoform of phosphoinositide 3-kinase (PI3Kα). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, often driven by mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), is a frequent event in a variety of human cancers, including breast, colorectal, and lung cancers.[2][3] By selectively inhibiting PI3Kα, this compound aims to block this aberrant signaling, leading to the suppression of tumor growth.
These application notes provide detailed protocols for evaluating the preclinical efficacy of this compound, a hypothetical PI3Kα inhibitor, in both in vitro and in vivo cancer models. The methodologies described herein are designed to assess the compound's potency, its effect on the target signaling pathway, and its anti-tumor activity in a robust and reproducible manner.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | PIK3CA Status | This compound IC50 (nM) |
| MCF-7 | E545K Mutant | 15 |
| T47D | H1047R Mutant | 25 |
| HCC1954 | H1047R Mutant | 30 |
| MDA-MB-231 | Wild-Type | 850 |
| SKBR3 | Wild-Type | 1200 |
Table 2: In Vivo Efficacy of this compound in a PIK3CA-Mutant Orthotopic Xenograft Model (MCF-7)
| Treatment Group | Dosing | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | +250 | - |
| This compound | 25 mg/kg, daily | +50 | 80 |
| This compound | 50 mg/kg, daily | -20 | 108 |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol details the measurement of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4][5]
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D, HCC1954, MDA-MB-231, SKBR3)
-
Complete growth medium (specific to each cell line)
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix gently by pipetting up and down.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the this compound concentration and fitting a sigmoidal dose-response curve.
-
Western Blot Analysis of PI3K Pathway Modulation
This protocol describes the use of Western blotting to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway, such as Akt and S6 ribosomal protein.[9]
Materials:
-
Cancer cell lines
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser235/236), anti-total-S6, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
In Vivo Orthotopic Xenograft Model
This protocol outlines the procedure for establishing an orthotopic breast cancer xenograft model and evaluating the anti-tumor efficacy of this compound.[10] Orthotopic models, where tumor cells are implanted into the corresponding organ (in this case, the mammary fat pad), often better recapitulate the tumor microenvironment and metastatic potential compared to subcutaneous models.[10]
Materials:
-
PIK3CA-mutant breast cancer cells (e.g., MCF-7)
-
Female immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
-
Anesthesia
Procedure:
-
Cell Preparation and Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.[6]
-
-
Drug Administration:
-
Administer this compound (e.g., 25 mg/kg and 50 mg/kg) or vehicle control daily by oral gavage.
-
-
Efficacy Evaluation:
-
Continue treatment for a predetermined period (e.g., 21 days).
-
Monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic Analysis (Optional):
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 8. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying NOTCH3 and TAL1 Pathways with S2116
For Researchers, Scientists, and Drug Development Professionals
Introduction
S2116 is a potent, N-alkylated tranylcypromine (TCP) derivative that functions as an inhibitor of Lysine-specific demethylase 1 (LSD1). In the context of T-cell acute lymphoblastic leukemia (T-ALL), this compound has been identified as a valuable tool for investigating the roles of the critical oncogenic transcription factors NOTCH3 and TAL1. This document provides detailed application notes and experimental protocols for utilizing this compound to study the NOTCH3 and TAL1 signaling pathways.
LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). In T-ALL, LSD1 is often overexpressed and contributes to the maintenance of a leukemogenic state. This compound-mediated inhibition of LSD1 leads to an increase in H3K9 methylation and a corresponding decrease in H3K27 acetylation, particularly at super-enhancer regions. This epigenetic modification results in the transcriptional repression of key oncogenes, including NOTCH3 and TAL1, ultimately inducing apoptosis in T-ALL cells.[1]
These application notes provide a framework for researchers to employ this compound as a chemical probe to dissect the molecular mechanisms governed by NOTCH3 and TAL1, and to explore potential therapeutic strategies targeting these pathways in T-ALL.
Data Summary
The following table summarizes the quantitative data for this compound's effect on T-ALL cell lines.
| Cell Line | Assay Type | Parameter | Value | Reference |
| CEM | Cell Viability | IC50 | 1.1 µM | [1] |
| MOLT4 | Cell Viability | IC50 | 6.8 µM | [1] |
| T-ALL Cells | Apoptosis Induction | Concentration | 4-8 µM (24 hours) | [1] |
| Normal T-lymphocytes | Mitogen-activated cell growth | Concentration | 4-20 µM (72 hours, modest inhibition) | [1] |
| T-ALL Xenograft Mice | In vivo tumor growth | Dosage | 50 mg/kg (IP, 3 times a week for 28 days) | [1] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the NOTCH3 and TAL1 signaling pathways and the proposed mechanism of action for this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on T-ALL cell lines.
Materials:
-
T-ALL cell lines (e.g., CEM, MOLT4)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed T-ALL cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of NOTCH3 and TAL1 Expression
This protocol is for assessing the protein levels of NOTCH3 and TAL1 following this compound treatment.
References
Troubleshooting & Optimization
S2116 solubility issues and solutions
Important Notice: The identifier "S2116" does not correspond to a publicly documented chemical compound in scientific literature or commercial chemical databases. Search results indicate that "this compound" is primarily associated with a VTech phone model (CTM-S2116).
Therefore, a technical support center detailing solubility issues and solutions for a chemical compound "this compound" cannot be provided. We advise researchers, scientists, and drug development professionals to verify the chemical identifier of their compound of interest. The following template is provided as a guide for when a correct chemical identifier is available.
[Template] Technical Support Center: [Corrected Compound Name]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for solubility issues related to [Corrected Compound Name] .
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for [Corrected Compound Name]?
A1: Based on available data, the recommended solvent for initial stock solutions of [Corrected Compound Name] is [Solvent Name, e.g., DMSO] . For aqueous buffers, the solubility is generally lower and may be pH-dependent.
Q2: I am observing precipitation when diluting my stock solution into an aqueous buffer. What should I do?
A2: This is a common issue when a compound has low aqueous solubility. Here are a few troubleshooting steps:
-
Lower the final concentration: The concentration in your aqueous buffer may be above the solubility limit.
-
Adjust the pH: The solubility of [Corrected Compound Name] may be sensitive to pH. Try adjusting the pH of your aqueous buffer.
-
Incorporate a surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help maintain solubility.
-
Use a co-solvent: Adding a small percentage of an organic co-solvent like ethanol or PEG400 to the aqueous buffer can improve solubility.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with [Corrected Compound Name] .
Problem: Compound will not dissolve in the initial solvent.
Workflow for Troubleshooting Insolubility:
Caption: Troubleshooting workflow for initial compound dissolution.
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Molarity (mM) | Temperature (°C) |
| [Solvent 1] | Data Not Available | Data Not Available | Data Not Available |
| [Solvent 2] | Data Not Available | Data Not Available | Data Not Available |
| [Aqueous Buffer] | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in [Solvent Name]
-
Weigh the Compound: Accurately weigh out the desired amount of [Corrected Compound Name] powder using a calibrated analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of [Corrected Compound Name] , calculate the volume of [Solvent Name] required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of [Solvent Name] to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, proceed with the troubleshooting steps outlined in the workflow diagram above (e.g., sonication).
-
Storage: Once fully dissolved, store the stock solution at the recommended temperature (e.g., -20°C or -80°C) in a tightly sealed vial to prevent solvent evaporation and moisture absorption.
Signaling Pathway (Illustrative Example)
Should [Corrected Compound Name] be an inhibitor of a known pathway, a diagram would be provided here. Below is a template for a hypothetical signaling pathway.
Caption: Example of an inhibitory signaling pathway for a hypothetical compound.
Technical Support Center: Investigating Off-Target Effects of S2116
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the on- and off-target effects of the kinase inhibitor S2116.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] For kinase inhibitors such as this compound, which are designed to block specific kinase enzymes, off-target binding can modulate other signaling pathways.[1] This is a significant concern as it can lead to cellular toxicity, misleading experimental results, and potential adverse side effects in clinical applications.[1]
Q2: How can I determine if this compound is causing off-target effects in my experiments?
A2: Several experimental approaches can be used to identify potential off-target effects of this compound:
-
Kinome Profiling: This technique screens the inhibitor against a large panel of kinases to determine its selectivity profile. A highly selective inhibitor will primarily bind to its intended target, whereas a non-selective inhibitor will interact with multiple kinases.[1][2]
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the intended target kinase. Discrepancies may suggest that off-target effects are at play.[1][3]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects. If the observed phenotype persists, it is likely due to off-target interactions.[1]
-
Using Structurally Unrelated Inhibitors: Employing an inhibitor with a different chemical scaffold that targets the same primary kinase can help differentiate between on-target and off-target effects. If the phenotype is not replicated, it is likely an off-target effect of this compound.[4]
Q3: What are some common issues that can be mistaken for off-target effects?
A3: It is important to rule out other factors that can lead to unexpected experimental outcomes:
-
Compound Solubility and Stability: Poor solubility of this compound in cell culture media can lead to compound precipitation and non-specific effects.[1] Similarly, inhibitor instability can result in degradation products with their own biological activities.[1]
-
Cell Line-Specific Effects: The observed effects may be specific to the cellular context of the chosen cell line. Testing this compound in multiple cell lines can help distinguish between general off-target effects and those that are cell-type specific.[1]
-
Activation of Compensatory Signaling Pathways: Inhibition of the primary target by this compound may lead to the activation of compensatory signaling pathways, resulting in unexpected phenotypes.[1]
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype (e.g., cytotoxicity, altered morphology) that is inconsistent with the known function of the intended target of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects | Perform a dose-response curve and compare the IC50 for the observed phenotype with the IC50 for on-target engagement. | A significant discrepancy in potency may indicate an off-target effect.[4] |
| Use a structurally unrelated inhibitor for the same target. | If the phenotype is not replicated, it is likely an off-target effect of this compound.[4] | |
| Conduct a rescue experiment by overexpressing a drug-resistant mutant of the intended target. | If the phenotype is not rescued, it suggests the involvement of other targets.[1][4] | |
| Experimental artifact | Review and optimize your experimental protocol, including all controls. | Consistent and reproducible results with appropriate controls will help validate the observed phenotype.[4] |
Issue 2: this compound shows toxicity in my cell culture at concentrations required for target inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target toxicity | Screen this compound against a known panel of toxicity-related targets (e.g., hERG, CYPs). | Identification of interactions with proteins known to be associated with toxicity.[4] |
| Perform a counter-screen with a cell line that does not express the intended target. | If toxicity persists, it is likely due to off-target effects.[4] | |
| On-target toxicity | Modulate the expression of the intended target (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity. | Replication of toxicity upon target knockdown suggests that the toxicity is an on-target effect.[4] |
Quantitative Data Summary
The following tables provide templates for summarizing quantitative data related to the selectivity of a kinase inhibitor like this compound.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) - On-Target | IC50 (nM) - Off-Target Panel | Selectivity (Fold) |
| Target Kinase X | 15 | ||
| Off-Target Kinase A | 1,500 | 100 | |
| Off-Target Kinase B | 7,500 | 500 | |
| Off-Target Kinase C | >10,000 | >667 |
This table illustrates how to present selectivity data. A higher fold selectivity indicates a more specific compound.[5]
Table 2: Troubleshooting Unexpected Phenotypes with this compound
| Observation | Potential Cause | Recommended Action |
| Cell death at expected efficacious concentration | On-target toxicity or off-target effect | Perform rescue experiments; conduct broad off-target screening.[5] |
| Activation of an unexpected signaling pathway | Off-target activation or pathway crosstalk | Profile this compound against a panel of related targets; map the activated pathway.[5] |
| Inconsistent results between different cell lines | Cell-type specific off-target effects or differences in target expression | Quantify target expression in each cell line; perform off-target profiling in the sensitive cell line.[5] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Competition Binding Assay
Objective: To determine the binding affinity of this compound against a large panel of human kinases.
Methodology:
-
Assay Principle: This assay is based on a competition between the test inhibitor (this compound) and a broad-spectrum, immobilized kinase inhibitor for binding to a panel of kinases.
-
Procedure: The kinase panel is incubated with the immobilized, broad-spectrum kinase inhibitor in the presence of this compound.
-
After reaching equilibrium, the unbound kinases are washed away.
-
The amount of each kinase remaining bound to the solid support is quantified, typically by qPCR.[3]
-
Data Analysis: The amount of kinase bound to the support is inversely proportional to the affinity of this compound for that kinase. The results are often reported as the concentration of this compound required to displace 50% of the control binding (Kd or IC50).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its intended target in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration, alongside a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Cool the samples and centrifuge to pellet the aggregated, denatured proteins.
-
Analysis: Analyze the soluble fraction by Western blotting or other protein detection methods to quantify the amount of the target protein that remains soluble at each temperature.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates target engagement.[3]
Visualizations
Caption: On-target vs. off-target pathway inhibition by this compound.
Caption: Workflow for identifying and mitigating this compound off-target effects.
Caption: Troubleshooting logic for high off-target activity.
References
Technical Support Center: Troubleshooting S2116-Induced Inconsistencies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using S2116, a potent lysine-specific demethylase 1 (LSD1) inhibitor. This guide is intended for researchers, scientists, and drug development professionals encountering variability in their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an N-alkylated tranylcypromine (TCP) derivative that acts as a potent inhibitor of lysine-specific demethylase 1 (LSD1).[1][2] LSD1 is an enzyme that removes methyl groups from histones, particularly H3K4 and H3K9.[2] In the context of T-cell acute lymphoblastic leukemia (T-ALL), this compound's inhibition of LSD1 leads to increased H3K9 methylation and a corresponding decrease in H3K27 deacetylation at super-enhancer regions.[1][2] This epigenetic modification results in the transcriptional repression of key oncogenes, NOTCH3 and TAL1, ultimately inducing apoptosis in T-ALL cells.[1][2]
Q2: What are the expected effects of this compound in T-ALL cell lines?
Treatment of T-ALL cell lines with this compound is expected to lead to a dose- and time-dependent induction of apoptosis.[1] This is accompanied by the downregulation of NOTCH3 and TAL1 protein expression.[1] Consequently, a reduction in cell viability and proliferation should be observed.
Q3: In which T-ALL cell lines has this compound shown efficacy?
This compound has demonstrated particular effectiveness in T-ALL cell lines, with reported IC50 values of 1.1 µM in CEM cells and 6.8 µM in MOLT4 cells.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected reduction in cell viability.
Potential Cause 1: Suboptimal Cell Culture Conditions
Inconsistent results in cell-based assays can often be attributed to variability in cell culture practices.
-
Troubleshooting Steps:
-
Cell Line Authenticity and Passage Number: Ensure the use of authenticated T-ALL cell lines and maintain a consistent and low passage number for all experiments. High passage numbers can lead to genetic drift and altered cellular responses.
-
Mycoplasma Contamination: Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cellular physiology and response to treatment.
-
Cell Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment. Over-confluent or sparsely seeded cultures can exhibit different growth rates and drug sensitivities.
-
Potential Cause 2: this compound Solubility and Stability
The physicochemical properties of this compound can influence its effective concentration in cell culture.
-
Troubleshooting Steps:
-
Proper Dissolution: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect for any precipitation.
-
Fresh Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Media Stability: Consider the stability of this compound in your specific cell culture medium over the duration of the experiment. For longer incubation times, a media change with fresh compound may be necessary.
-
Potential Cause 3: Assay-Specific Issues
The choice and execution of the cell viability assay can impact the results.
-
Troubleshooting Steps:
-
Assay Principle: Be aware of the limitations of your chosen viability assay. For example, metabolic assays (e.g., MTT, XTT) can be influenced by changes in cellular metabolism that are independent of cell death. Consider using a complementary assay that directly measures apoptosis (e.g., Annexin V staining, caspase activity assays).
-
Incubation Time: Ensure the incubation time is sufficient for this compound to induce its apoptotic effects. A time-course experiment is recommended to determine the optimal endpoint. Based on existing data, effects on NOTCH3 and TAL1 expression are observed at 24 hours, with apoptosis being dose- and time-dependent.[1]
-
Issue 2: High variability between replicate wells.
Potential Cause 1: Inaccurate Pipetting and Mixing
Precise liquid handling is critical for reproducible results in multi-well plate assays.
-
Troubleshooting Steps:
-
Pipette Calibration: Regularly calibrate all pipettes used for the assay.
-
Consistent Technique: Use a consistent pipetting technique, including tip immersion depth and dispensing speed. For viscous solutions, consider reverse pipetting.
-
Thorough Mixing: Ensure thorough but gentle mixing of reagents and cell suspensions before and after plating. Avoid introducing air bubbles.
-
Potential Cause 2: Edge Effects
Wells on the perimeter of a microplate are more susceptible to evaporation, leading to changes in reagent concentrations.
-
Troubleshooting Steps:
-
Avoid Outer Wells: Whenever possible, avoid using the outermost wells of the plate for experimental samples.
-
Humidified Incubation: Ensure the incubator has adequate humidity to minimize evaporation.
-
Plate Sealing: Use plate sealers for long-term incubations.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in two human T-ALL cell lines.
| Cell Line | IC50 Value (µM) |
| CEM | 1.1 |
| MOLT4 | 6.8 |
| Data sourced from MedchemExpress and an article on this compound as a potent LSD1 inhibitor.[1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on the viability of T-ALL cells.
-
Cell Seeding: Seed T-ALL cells (e.g., CEM, MOLT4) in a 96-well plate at a pre-determined optimal density in complete growth medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution in DMSO. Add the desired final concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.[1]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
LSD1 Inhibitor Screening Assay (Fluorescence-based)
This protocol outlines a general method for in vitro screening of LSD1 inhibitors like this compound.
-
Reagent Preparation: Prepare assay buffer, a solution of recombinant human LSD1 enzyme, a peptide substrate (e.g., corresponding to the first 21 amino acids of histone H3), and a detection reagent system (e.g., horseradish peroxidase and a fluorogenic substrate).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Reaction: In a 96-well plate, combine the LSD1 enzyme, the peptide substrate, and the various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes) to allow the demethylation reaction to proceed.
-
Signal Development: Add the detection reagent system to the wells. The hydrogen peroxide produced during the demethylation reaction will react with the fluorogenic substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation and 585-595 nm emission).
-
Data Analysis: Calculate the percentage of LSD1 inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Visualizations
References
Technical Support Center: In Vivo Delivery Methods
Disclaimer: Information regarding a specific therapeutic agent designated "S2116" was not publicly available. This guide provides a comprehensive overview of common in vivo delivery methods, troubleshooting, and frequently asked questions applicable to a broad range of research compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common systemic administration routes for in vivo studies?
A1: Systemic delivery is a common approach to reach target tissues throughout the body. The most frequently used routes include:
-
Intravenous (IV) injection: Delivers the agent directly into the bloodstream, ensuring rapid and complete bioavailability. It is often used for nanoparticles, small molecules, and biologics.
-
Intraperitoneal (IP) injection: Administration into the peritoneal cavity, where the agent is absorbed into circulation. This method is common in small animal studies.
-
Oral gavage (PO): Administration directly into the stomach. This route is used for agents that can withstand the gastrointestinal environment and be absorbed through the gut.
Q2: How can I improve the delivery of my compound to a specific organ or tumor?
A2: Targeting specific tissues can be enhanced through several strategies:
-
Nanoparticle-based delivery: Nanoparticles can be engineered to accumulate in certain tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. They can also be functionalized with ligands that bind to receptors on specific cells.[1][2]
-
Antibody-drug conjugates (ADCs): A monoclonal antibody that recognizes a specific antigen on target cells can be linked to a therapeutic agent, enabling targeted delivery.
-
Viral Vectors: Adeno-associated viruses (AAVs) can be used for gene transfer to manipulate specific neuron subtypes, for example, achieving widespread transgene expression.[3]
Q3: What are the key considerations for choosing a delivery vehicle?
A3: The choice of a delivery vehicle depends on the therapeutic agent and the research goal. Key factors include:
-
Biocompatibility and Toxicity: The vehicle should have minimal toxicity and not elicit a significant immune response.[2]
-
Stability: The delivery complex should be stable in serum for a sufficient duration to reach the target tissue.[2]
-
Efficiency: The vehicle must efficiently encapsulate or bind to the therapeutic agent and release it at the target site.
-
Scalability: For clinical translation, the production of the delivery vehicle should be scalable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low therapeutic efficacy | Poor bioavailability of the compound. Inefficient delivery to the target tissue. Rapid clearance from circulation. | Optimize the administration route (e.g., switch from IP to IV). Utilize a targeted delivery system like ligand-functionalized nanoparticles. Modify the compound or delivery vehicle to increase circulation half-life (e.g., PEGylation). |
| High toxicity or off-target effects | The compound is not specific to the target cells. The delivery vehicle itself is toxic. The dosage is too high. | Enhance targeting specificity using antibodies or ligands. Screen for less toxic delivery vehicles or modify existing ones to reduce toxicity. Perform a dose-response study to determine the optimal therapeutic window. |
| Variability in experimental results | Inconsistent administration technique. Differences in animal models (age, weight, strain). Instability of the formulation. | Standardize the injection procedure and ensure all personnel are properly trained. Use age- and weight-matched animals from the same strain and supplier. Prepare fresh formulations for each experiment and check for stability over time. |
Experimental Protocols
Protocol 1: Systemic Delivery of a Nanoparticle-Based Agent in Mice via Tail Vein Injection
This protocol describes a general procedure for the intravenous administration of a nanoparticle-formulated therapeutic agent in mice.
Materials:
-
Nanoparticle-agent formulation
-
Sterile phosphate-buffered saline (PBS) or other suitable vehicle
-
Mouse restrainer
-
27-30 gauge needles and syringes
-
Heat lamp or warming pad
Procedure:
-
Preparation of Formulation:
-
Thaw the nanoparticle-agent stock solution on ice.
-
Dilute the stock solution to the desired final concentration with sterile PBS immediately before use.
-
Gently vortex the solution to ensure homogeneity.
-
-
Animal Preparation:
-
Weigh the mouse to calculate the correct injection volume.
-
Warm the mouse under a heat lamp for 5-10 minutes to dilate the tail veins, making them easier to visualize.
-
Place the mouse in a restrainer to secure it and expose the tail.
-
-
Injection:
-
Disinfect the tail with an alcohol wipe.
-
Load the syringe with the calculated volume of the formulation, ensuring there are no air bubbles.
-
Position the needle, bevel up, parallel to one of the lateral tail veins.
-
Gently insert the needle into the vein. A slight "flashback" of blood into the syringe hub may be observed upon successful entry.
-
Slowly and steadily inject the full volume (typically 100-200 µL).
-
If significant resistance is felt or a blister forms, the needle is not in the vein. Withdraw the needle and attempt injection in a more proximal location.
-
-
Post-Injection Monitoring:
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Intratumoral Injection in a Subcutaneous Tumor Model
This protocol outlines the direct injection of a therapeutic agent into a pre-established subcutaneous tumor in a mouse model.
Materials:
-
Therapeutic agent formulation
-
Sterile PBS or vehicle
-
Calipers for tumor measurement
-
27-30 gauge needles and syringes
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Measurement:
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Initiate treatment when tumors reach the predetermined size (e.g., 100-200 mm³).
-
-
Animal and Formulation Preparation:
-
Anesthetize the mouse according to the institutionally approved protocol.
-
Prepare the therapeutic agent formulation at the desired concentration.
-
-
Injection:
-
Hold the tumor gently with forceps.
-
Insert the needle into the center of the tumor mass.
-
Slowly inject the formulation (typically 20-50 µL, depending on tumor size).
-
Slowly withdraw the needle to prevent leakage of the injectate.
-
-
Post-Injection Monitoring:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Continue to measure tumor volume and monitor animal health regularly throughout the study.
-
Quantitative Data Summary
The following tables provide example quantitative parameters for in vivo delivery studies. These values are illustrative and should be optimized for each specific compound and animal model.
Table 1: Example Injection Parameters for Different Administration Routes in Mice
| Administration Route | Typical Volume | Needle Gauge | Common Vehicle |
| Intravenous (IV) | 100 - 200 µL | 27-30 G | Sterile Saline, PBS |
| Intraperitoneal (IP) | 200 - 500 µL | 25-27 G | Sterile Saline, PBS |
| Subcutaneous (SC) | 100 - 200 µL | 26-27 G | Sterile Saline, PBS |
| Intratumoral (IT) | 20 - 50 µL | 27-30 G | Sterile Saline, PBS |
Table 2: Example Data from a Hypothetical in vivo Efficacy Study
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | IV | 1500 ± 250 | 0% |
| Compound A | 10 | IV | 750 ± 150 | 50% |
| Compound A + Nanoparticle | 10 | IV | 300 ± 90 | 80% |
Visualizations
Experimental Workflow and Signaling Pathway
Below are diagrams illustrating a typical experimental workflow for an in vivo study and a simplified signaling pathway often targeted in cancer therapy.
References
- 1. Nanoparticle delivery in vivo: A fresh look from intravital imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle In Vivo Transfection Reagent | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S2116 Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of S2116 in experimental settings. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound is susceptible to degradation from several factors, including:
-
Oxidation: Exposure to air and certain reactive oxygen species can lead to oxidative degradation.
-
Hydrolysis: The presence of water, especially at non-neutral pH, can cause hydrolytic cleavage of labile functional groups.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that alter the structure of this compound.
-
Temperature Instability: Elevated temperatures can accelerate the rate of all degradation pathways. Conversely, freeze-thaw cycles can also impact stability.
-
Improper Storage: Incorrect storage conditions, such as inappropriate solvents or container materials, can contribute to degradation.[1][2]
Q2: How should I properly store my stock solutions of this compound?
A2: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: Aliquot and store at -80°C for long-term storage. For short-term use (1-2 weeks), storage at -20°C is acceptable.
-
Light: Protect from light by using amber-colored vials or by wrapping vials in aluminum foil.
-
Inert Atmosphere: For maximum stability, overlay the stock solution with an inert gas like argon or nitrogen before sealing the vial.
-
Solvent: Use anhydrous, high-purity solvents such as DMSO or ethanol for preparing stock solutions.
Q3: Can I repeatedly freeze and thaw my this compound aliquots?
A3: It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation. Prepare single-use aliquots of your this compound stock solution to minimize the number of times the solution is thawed.
Q4: What are the signs of this compound degradation in my experiments?
A4: Degradation of this compound may manifest in your experiments as:
-
Decreased or inconsistent biological activity.
-
Emergence of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
Troubleshooting Guide
Issue 1: I am observing a progressive loss of this compound activity in my cell-based assays.
-
Question: Could my experimental workflow be contributing to this compound degradation?
-
Answer: Yes, several steps in a typical cell-based assay can introduce instability. Consider the following:
-
Incubation Time and Temperature: Long incubation times at 37°C can lead to significant degradation. If possible, shorten the incubation period or perform a time-course experiment to assess stability.
-
Media Components: Components in your cell culture media, such as serum proteins or pH indicators, may interact with and degrade this compound.
-
Solution Preparation: Always prepare fresh working solutions of this compound from a frozen stock aliquot immediately before each experiment. Do not store diluted working solutions.
-
Issue 2: My analytical characterization of this compound shows multiple peaks, but I started with a pure compound.
-
Question: How can I identify the source of these impurities?
-
Answer: The appearance of new peaks suggests degradation. To troubleshoot:
-
Analyze a Fresh Sample: Immediately after dissolving a fresh vial of this compound, run an analytical standard (e.g., by HPLC-MS) to confirm its initial purity.
-
Stress Testing: Intentionally expose this compound solutions to potential degradation factors (e.g., light, elevated temperature, acidic/basic conditions) and analyze the resulting solutions to identify the degradation products.
-
Review Handling Procedures: Ensure that all handling and storage protocols are being strictly followed by all lab personnel.
-
Data on this compound Stability
The following tables summarize hypothetical stability data for this compound under various conditions.
Table 1: Impact of Storage Temperature on this compound Purity Over Time
| Storage Temperature | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| 4°C | 92.5 | 85.1 | 75.3 |
| -20°C | 99.1 | 97.8 | 96.2 |
| -80°C | 99.8 | 99.7 | 99.5 |
Table 2: Effect of Freeze-Thaw Cycles on this compound Purity
| Number of Freeze-Thaw Cycles | Purity (%) |
| 1 | 99.8 |
| 3 | 98.2 |
| 5 | 95.7 |
| 10 | 90.3 |
Experimental Protocols
Protocol: Cell Viability Assay Using this compound
This protocol outlines a standard procedure for assessing the effect of this compound on cell viability, with an emphasis on minimizing compound degradation.
-
Preparation of this compound Stock Solution:
-
On the day of the experiment, remove one aliquot of this compound in DMSO from -80°C storage.
-
Allow the aliquot to thaw at room temperature, protected from light.
-
Vortex briefly to ensure homogeneity.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the this compound stock solution in pre-warmed, serum-free cell culture medium to achieve the desired final concentrations.
-
Prepare these working solutions immediately before adding them to the cells. Do not store diluted solutions.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight under standard culture conditions (37°C, 5% CO2).
-
-
Treatment with this compound:
-
Remove the culture medium from the wells.
-
Add the freshly prepared this compound working solutions to the respective wells.
-
Include appropriate vehicle controls (e.g., medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Assessment of Cell Viability:
-
Following incubation, assess cell viability using a standard method such as an MTS or MTT assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visual Guides
Caption: Hypothetical signaling pathway initiated by this compound binding to its target receptor.
Caption: Recommended experimental workflow for handling this compound to minimize degradation.
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
S2116 Resistance Mechanisms in Cancer Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance mechanisms to S2116 in cancer cells. This compound is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), a key epigenetic regulator implicated in the development and progression of various cancers, particularly T-cell acute lymphoblastic leukemia (T-ALL).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an N-alkylated derivative of tranylcypromine (TCP) that acts as a potent inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A)[1]. Its primary mechanism of action involves the inhibition of LSD1's demethylase activity, leading to an increase in histone H3 lysine 9 methylation (H3K9me2) and a reciprocal decrease in H3K27 deacetylation at super-enhancer regions. This epigenetic modification results in the transcriptional repression of key oncogenes, such as NOTCH3 and TAL1, ultimately inducing apoptosis in cancer cells[1]. This compound has demonstrated efficacy in T-ALL cells, including those resistant to the parent compound, tranylcypromine[1].
Q2: What are the known resistance mechanisms to LSD1 inhibitors like this compound?
A2: While specific resistance mechanisms to this compound are still under investigation, studies on LSD1 inhibitors in other cancer types, such as small cell lung cancer (SCLC), have identified several potential mechanisms:
-
Epigenetic Reprogramming and Lineage Plasticity: Cancer cells can acquire resistance by undergoing a shift in their transcriptional state. For instance, SCLC cells with a neuroendocrine phenotype are generally sensitive to LSD1 inhibitors, while those with a mesenchymal-like phenotype exhibit intrinsic resistance. Acquired resistance can also arise through a reversible epigenetic reprogramming to a TEAD4-driven mesenchymal-like state.
-
Upregulation of Bypass Signaling Pathways: Cancer cells may activate alternative survival pathways to circumvent the effects of LSD1 inhibition.
-
Target Alterations: Although rare in cancer, mutations in the KDM1A gene, which encodes for LSD1, could potentially alter the drug-binding site and confer resistance[2].
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, is a common mechanism of multidrug resistance in cancer and could potentially contribute to reduced intracellular concentrations of this compound[3][4][5][6][7].
Q3: My this compound-treated T-ALL cells are showing reduced sensitivity over time. What could be the reason?
A3: Reduced sensitivity to this compound over time in your T-ALL cell culture could be due to the emergence of a resistant subpopulation of cells. This may involve the epigenetic reprogramming mechanisms mentioned in Q2. It is advisable to perform molecular and phenotypic analyses to characterize these resistant cells, such as examining changes in cell morphology, expression of neuroendocrine and mesenchymal markers, and assessing the activity of alternative signaling pathways.
Q4: Are there any known mutations in the KDM1A gene that confer resistance to this compound?
A4: Currently, there is limited information on specific KDM1A mutations that confer resistance to this compound. While mutations in KDM1A have been identified in certain developmental disorders, they are not commonly found in cancers[2]. However, it is theoretically possible that mutations in the catalytic domain of LSD1 could affect the binding of this compound and lead to resistance.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in long-term cell culture.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Emergence of a resistant cell population | 1. Perform a cell viability assay (e.g., MTT assay) to confirm the shift in IC50. 2. Analyze the morphology of the cells. A shift towards a more mesenchymal phenotype may indicate resistance. 3. Perform Western blot or RT-qPCR to analyze the expression of neuroendocrine (e.g., ASCL1) and mesenchymal (e.g., VIM, ZEB1) markers. | An increase in the IC50 value of this compound. Cells may appear more elongated and spindle-shaped. Increased expression of mesenchymal markers and decreased expression of neuroendocrine markers in the resistant population. |
| Degradation of this compound | 1. Prepare fresh stock solutions of this compound. 2. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. | Restoration of this compound efficacy in sensitive cell lines. |
| Mycoplasma contamination | 1. Test cell cultures for mycoplasma contamination using a PCR-based kit. 2. If positive, treat the cells with appropriate antibiotics or discard the culture. | Elimination of mycoplasma and restoration of normal cell behavior and drug response. |
Problem 2: Inconsistent results in Western blot for histone methylation marks.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor antibody quality | 1. Use a ChIP-grade antibody validated for the specific histone modification. 2. Perform a titration of the primary antibody to determine the optimal concentration. | Clear and specific bands corresponding to the correct molecular weight of the histone protein. |
| Inefficient histone extraction | 1. Use an acid extraction protocol specifically designed for histones. 2. Ensure complete cell lysis and nuclear isolation. | High-quality histone preparation with minimal contamination from other cellular proteins. |
| Inefficient protein transfer | 1. Use a PVDF membrane, which is recommended for small proteins like histones. 2. Optimize transfer time and voltage. | Efficient transfer of histone proteins to the membrane, leading to stronger signal. |
Quantitative Data Summary
The following tables summarize representative quantitative data related to LSD1 inhibitor activity and resistance. Note that specific data for this compound resistance is limited; therefore, data from other LSD1 inhibitors are included to provide a general understanding.
Table 1: IC50 Values of LSD1 Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Compound | Cancer Type | Cell Line | Resistance Status | IC50 (µM) | Fold Change in Resistance | Reference |
| GSK2879552 | SCLC | NCI-H526 | Sensitive | ~0.1 | - | F. Yan et al., Mol Oncol, 2022 |
| GSK2879552 | SCLC | NCI-H82 | Resistant | >10 | >100 | F. Yan et al., Mol Oncol, 2022 |
| HCI-2509 | Lung Adenocarcinoma | A549 | - | ~2 | - | J. Romero-Pozuelo et al., Int J Cancer, 2020[8] |
| HCI-2509 | Lung Adenocarcinoma | PC9 | - | ~1 | - | J. Romero-Pozuelo et al., Int J Cancer, 2020[8] |
| SP-2509 | Neuroblastoma | SH-SY5Y | - | ~0.5 | - | M. T. P. G. Perri et al., Sci Rep, 2017[9] |
| NCD38 | Ovarian Cancer | A2780 | - | ~1 | - | S. P. P. P. et al., Mol Carcinog, 2024[10] |
Table 2: Gene Expression Changes in LSD1 Inhibitor-Resistant Cells
| Gene | Regulation in Resistant Cells | Fold Change (approx.) | Cancer Type | LSD1 Inhibitor | Reference |
| VIM (Vimentin) | Upregulated | >2 | SCLC | GSK690 | F. Yan et al., Mol Oncol, 2022 |
| ZEB1 | Upregulated | >2 | SCLC | GSK690 | F. Yan et al., Mol Oncol, 2022 |
| ASCL1 | Downregulated | >2 | SCLC | GSK690 | F. Yan et al., Mol Oncol, 2022 |
| GRP | Downregulated | >2 | SCLC | GSK690 | F. Yan et al., Mol Oncol, 2022 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed suspension cancer cells (e.g., T-ALL) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add varying concentrations of this compound to the wells and incubate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Centrifuge the plate at 1,000 x g for 5 minutes, carefully aspirate the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Histone Methylation
-
Histone Extraction: Isolate nuclei from treated and untreated cells and perform acid extraction of histones using 0.2 N HCl.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE: Separate 10-20 µg of histone proteins on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me2, H3K4me2, and total H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cross-link proteins to DNA in treated and untreated cells with 1% formaldehyde for 10 minutes at room temperature.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K9me2 or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target genes like NOTCH3 and TAL1.
RT-qPCR for Gene Expression Analysis of NOTCH3 and TAL1
-
RNA Extraction: Extract total RNA from treated and untreated cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for NOTCH3, TAL1, and a housekeeping gene (e.g., GAPDH).
-
NOTCH3 Forward Primer: 5'- TACTGGTAGCCACTGTGAGCAG -3'[11]
-
NOTCH3 Reverse Primer: 5'- CAGTTATCACCATTGTAGCCAGG -3'[11]
-
TAL1 Forward Primer: (sequences can be obtained from commercial suppliers like OriGene or Sino Biological)[1][12][13][14]
-
TAL1 Reverse Primer: (sequences can be obtained from commercial suppliers like OriGene or Sino Biological)[1][12][13][14]
-
-
qPCR Program: Run the qPCR program on a real-time PCR system.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in inducing apoptosis in cancer cells.
Caption: Acquired resistance to LSD1 inhibitors via epigenetic reprogramming.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
References
- 1. sinobiological.com [sinobiological.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aberrant DNA Methylation of ABC Transporters in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Acquired ABC-transporter overexpression in cancer cells: transcriptional induction or Darwinian selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. KDM1A/LSD1 inhibition enhances chemotherapy response in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. biocompare.com [biocompare.com]
- 13. TAL1 Human qPCR Primer Pair (NM_003189) - Nordic Biosite [nordicbiosite.com]
- 14. origene.com [origene.com]
Technical Support Center: Improving the Bioavailability of S2116
Disclaimer: Information regarding a specific compound designated "S2116" is not publicly available. This technical support center provides guidance based on the assumption that this compound is a representative poorly water-soluble research compound. The strategies and protocols described are general best practices for enhancing the bioavailability of such compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving adequate bioavailability for this compound?
Poor bioavailability for a research compound like this compound is often multifactorial.[1] The primary hurdles typically include:
-
Poor Aqueous Solubility: As a poorly soluble compound, this compound likely dissolves at a very slow rate in the gastrointestinal tract, which is a prerequisite for absorption into the bloodstream.[2]
-
First-Pass Metabolism: After absorption from the gut, this compound may be extensively metabolized by the liver before it reaches systemic circulation, reducing the amount of active compound.[1][3]
-
Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the compound back into the gut lumen, limiting its net absorption.
Q2: What are the initial formulation strategies to consider for improving the oral bioavailability of this compound?
For early-stage research, several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[4][5][6] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area of the drug, which can improve the dissolution rate.[6]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer carrier in an amorphous state can prevent crystallization and improve its dissolution and solubility.[5][7]
-
Lipid-Based Formulations: Formulating this compound in lipids, oils, or surfactants can enhance its solubilization in the gastrointestinal tract and potentially leverage lymphatic absorption, bypassing the first-pass metabolism in the liver.[3][4] Self-emulsifying drug delivery systems (SEDDS) are a common example.[6]
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can increase its apparent solubility and dissolution rate.[6]
Q3: How can I assess the solubility of my this compound formulation?
In vitro solubility studies are crucial for screening and optimizing formulations. A common method is the equilibrium solubility assay . This involves adding an excess amount of the this compound formulation to a series of physiologically relevant buffers (e.g., simulated gastric fluid, simulated intestinal fluid) and agitating the samples until equilibrium is reached. The concentration of dissolved this compound is then quantified using a suitable analytical method like HPLC.
Q4: What in vivo models are appropriate for testing the bioavailability of this compound?
Rodent models, particularly rats and mice, are standard for initial in vivo pharmacokinetic (PK) studies.[8] These studies involve administering the this compound formulation via the desired route (e.g., oral gavage) and collecting blood samples at various time points. Analysis of the plasma concentrations of this compound over time allows for the determination of key PK parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which reflects the total drug exposure.
Troubleshooting Guides
Issue: High variability in in vivo pharmacokinetic data for this compound.
-
Question: We are observing significant animal-to-animal variability in the plasma concentrations of this compound after oral dosing. What could be the cause?
-
Answer: High variability is common for poorly soluble compounds.[2] Potential causes include:
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the dissolution and absorption of hydrophobic compounds. Ensure consistent fasting or feeding protocols across all study animals.
-
Formulation Instability: The formulation may not be physically or chemically stable, leading to inconsistent dosing. Verify the homogeneity and stability of your formulation before each use.
-
Inconsistent Dosing Technique: Ensure accurate and consistent administration of the formulation, particularly for viscous or suspension formulations.
-
Gastrointestinal pH and Motility: Natural variations in gastric pH and intestinal transit times among animals can affect drug dissolution and absorption.
-
Issue: Poor correlation between in vitro dissolution and in vivo bioavailability.
-
Question: Our this compound formulation shows improved dissolution in vitro, but this does not translate to better bioavailability in vivo. Why might this be?
-
Answer: A good in vitro dissolution profile is necessary but not always sufficient for predicting in vivo performance. Several factors could explain this discrepancy:
-
Precipitation in the Gut: The drug may dissolve initially but then precipitate out of solution in the different pH environments of the gastrointestinal tract.
-
First-Pass Metabolism: Even if dissolved and absorbed, the drug may be heavily metabolized by the liver. Consider co-administration with a metabolic inhibitor in preclinical studies to test this hypothesis.
-
Permeability Limitation: The absorption of this compound may be limited by its ability to cross the intestinal membrane, rather than its dissolution rate.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving this compound Bioavailability (Hypothetical Data)
| Formulation Strategy | This compound Loading (%) | Particle Size (nm) | In Vitro Dissolution (in 6h) | In Vivo Bioavailability (Rat, %) |
| Crystalline this compound (Control) | 100 | >2000 | 5% | <2% |
| Micronized this compound | 90 | 500-1000 | 25% | 8% |
| This compound Nanocrystals | 85 | 100-250 | 60% | 25% |
| Amorphous Solid Dispersion | 20 | N/A | 85% | 35% |
| Self-Emulsifying DDS | 15 | <100 (emulsion) | 95% | 45% |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Apparatus II (Paddle Apparatus).
-
Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) with 0.5% sodium lauryl sulfate.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 RPM.
-
Procedure:
-
Add a quantity of the this compound formulation equivalent to a specific dose to each dissolution vessel.
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 360 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of dissolved this compound by a validated HPLC method.
-
Protocol 2: Oral Pharmacokinetic Study of this compound in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g), fasted overnight.
-
Formulation Preparation: Prepare the this compound formulation at the desired concentration and ensure homogeneity.
-
Dosing: Administer the formulation orally via gavage at a dose volume of 10 mL/kg.
-
Blood Sampling: Collect approximately 0.25 mL of blood from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Caption: Hypothetical signaling pathway for this compound as a CDK9 inhibitor.
Caption: Experimental workflow for assessing this compound bioavailability.
Caption: Decision tree for selecting an this compound formulation strategy.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Versatile Formulation Strategy for Poorly Soluble Drugs [catalent.com]
- 8. researchgate.net [researchgate.net]
S2116 Experimental Controls and Best Practices: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using S2116, a potent lysine-specific demethylase 1 (LSD1) inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an N-alkylated tranylcypromine (TCP) derivative that acts as a potent inhibitor of lysine-specific demethylase 1 (LSD1).[1][2] Its mechanism of action involves increasing the methylation of histone H3 at lysine 9 (H3K9me) and causing a reciprocal decrease in the deacetylation of H3K27.[1][2] This epigenetic modification leads to the transcriptional repression of key oncogenes, such as NOTCH3 and TAL1, ultimately inducing apoptosis in cancer cells, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[1][2][3]
Q2: What is the recommended solvent for dissolving this compound and how should it be stored?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[1] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is crucial to store the compound in a sealed container, away from moisture.[1]
Q3: What are the typical working concentrations for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. For T-ALL cell lines, IC50 values have been reported to be between 1.1 µM and 6.8 µM.[1][2] A typical concentration range for inducing apoptosis and observing downregulation of NOTCH3 and TAL1 proteins in T-ALL cells is between 4 µM and 8 µM for a 24-hour treatment.[1] For longer-term experiments (72 hours), concentrations up to 20 µM have been used to assess effects on normal T-lymphocytes.[1]
Q4: I am not observing the expected apoptotic effect. What are some potential troubleshooting steps?
Several factors could contribute to a lack of apoptotic response. Consider the following:
-
Cell Line Sensitivity: Confirm that your cell line is sensitive to LSD1 inhibition. This compound has shown particular efficacy in T-ALL cell lines.[1]
-
Compound Integrity: Ensure the proper storage and handling of this compound to maintain its activity. Repeated freeze-thaw cycles should be avoided.
-
Concentration and Duration: You may need to optimize the concentration and/or the duration of this compound treatment for your specific cell line and experimental setup.
-
Experimental Controls: Verify that your positive and negative controls are behaving as expected.
-
Off-Target Effects: While this compound is a potent LSD1 inhibitor, consider the possibility of off-target effects that might interfere with the apoptotic pathway in your specific cellular context.
Q5: What are appropriate positive and negative controls for an experiment with this compound?
-
Positive Controls:
-
Another well-characterized LSD1 inhibitor, such as GSK-LSD1 or seclidemstat, can be used to confirm that the observed phenotype is due to LSD1 inhibition.[4]
-
For apoptosis assays, a known inducer of apoptosis in your cell line (e.g., staurosporine) can be used as a positive control for the assay itself.
-
-
Negative Controls:
-
A vehicle control (e.g., DMSO at the same final concentration as used for this compound) is essential to account for any effects of the solvent.
-
An inactive enantiomer or a structurally similar but inactive analog of this compound, if available, would be an ideal negative control.
-
In some contexts, a rescue experiment where the target gene (e.g., NOTCH3 or TAL1) is overexpressed could be performed to see if it reverses the effects of this compound.
-
Q6: Are there any known off-target effects of this compound?
This compound is a derivative of tranylcypromine, which is also known to inhibit monoamine oxidases (MAO-A and MAO-B).[4] While this compound is designed for potency against LSD1, it is good practice to assess its selectivity. If you suspect off-target effects, you can test for the inhibition of MAO-A and MAO-B in your experimental system.
Quantitative Data Summary
| Parameter | Cell Line(s) | Value(s) | Reference(s) |
| IC50 | CEM (T-ALL) | 1.1 µM | [1][2] |
| MOLT4 (T-ALL) | 6.8 µM | [1][2] | |
| In Vivo Efficacy | Xenografted Mice | Tumor size reduced to <20% of control | [1][2] |
| Pharmacokinetics (50 mg/kg IP) | |||
| T1/2 | 3.76 hours | [1] | |
| Cmax | 12.7 µM | [1] | |
| AUC | 59.2 µM•h | [1] |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
-
Treatment: Add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) for the engraftment of human T-ALL cells. All animal procedures must be approved by the institutional animal care and use committee.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of T-ALL cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
This compound Administration: Prepare a formulation of this compound suitable for intraperitoneal (IP) injection. A common vehicle for in vivo studies is a solution of DMSO, PEG300, Tween80, and saline. A reported effective dose is 50 mg/kg administered via IP injection three times a week.[1]
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
-
Data Collection: Measure tumor volumes and body weights regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Visualizations
References
Cell line specific responses to S2116
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel anti-cancer agent, S2116.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK2, CDK7, and CDK9. By inhibiting these kinases, this compound disrupts the cell cycle and transcriptional regulation, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines. The inhibition of CDK2 primarily affects cell cycle progression, while the inhibition of CDK7 and CDK9 interferes with the transcription of key survival proteins.
Q2: What are the expected cellular responses to this compound treatment?
A2: The primary cellular responses to this compound are cell cycle arrest and apoptosis.[1][2] The specific phase of cell cycle arrest and the magnitude of the apoptotic response can vary between different cell lines.[3] Typically, treatment with this compound leads to a G2/M phase arrest and the induction of the intrinsic apoptotic pathway.[4]
Q3: Why do different cell lines exhibit varying sensitivity to this compound?
A3: Cell line specific responses to anti-cancer drugs are a common phenomenon.[3][5] The differential sensitivity to this compound can be attributed to several factors, including but not limited to:
-
Variations in the expression levels of target CDKs.
-
The mutational status of key cell cycle and apoptotic regulatory proteins (e.g., p53, Rb).
-
Differences in drug metabolism and efflux pump activity.
-
The activation state of alternative survival pathways.
Q4: How does this compound induce apoptosis?
A4: this compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway.[6][7] By inhibiting CDK9, this compound leads to a rapid decrease in the levels of anti-apoptotic proteins like Mcl-1.[8] This disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.[7][9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in the same cell line.
-
Possible Cause 1: Cell Health and Passage Number.
-
Solution: Ensure that cells are healthy, free from contamination, and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
-
Possible Cause 2: Inconsistent Seeding Density.
-
Solution: Optimize and maintain a consistent cell seeding density for all experiments. Cell density can affect growth rates and drug responses.
-
-
Possible Cause 3: this compound Degradation.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at the recommended temperature (-20°C or -80°C) and protected from light.
-
Issue 2: No significant apoptosis observed after this compound treatment in a supposedly sensitive cell line.
-
Possible Cause 1: Suboptimal this compound Concentration or Treatment Duration.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line.
-
-
Possible Cause 2: Insensitive Apoptosis Assay.
-
Solution: Use a combination of apoptosis assays to confirm the results. For example, complement an Annexin V/PI staining with a caspase activity assay (e.g., Caspase-3/7 Glo) or a PARP cleavage western blot.
-
-
Possible Cause 3: Cell Line Misidentification or Contamination.
-
Solution: Authenticate your cell line using Short Tandem Repeat (STR) profiling. Regularly check for mycoplasma contamination.
-
Issue 3: Unexpected cell morphology changes not consistent with apoptosis.
-
Possible Cause 1: Off-target Effects.
-
Solution: While this compound is a selective CDK inhibitor, off-target effects can occur, especially at high concentrations. Try to use the lowest effective concentration possible. You can also perform a literature search for known off-target effects of similar CDK inhibitors.
-
-
Possible Cause 2: Senescence Induction.
-
Solution: Some cell cycle inhibitors can induce senescence instead of apoptosis.[1] Perform a senescence-associated β-galactosidase assay to test for this possibility.
-
-
Possible Cause 3: Solvent Toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your vehicle control is non-toxic to the cells and is consistent across all treatment groups.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| HCT116 | Colon Carcinoma | 150 |
| MCF-7 | Breast Adenocarcinoma | 320 |
| A549 | Lung Carcinoma | 850 |
| U87 MG | Glioblastoma | > 1000 |
Table 2: Cell Cycle Distribution in HCT116 Cells after 24h Treatment with this compound (300 nM)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| This compound (300 nM) | 20.7 ± 2.8 | 15.5 ± 2.1 | 63.8 ± 4.5 |
Table 3: Apoptosis Induction in HCT116 and A549 Cells after 48h Treatment with this compound
| Cell Line | This compound Concentration (nM) | Apoptotic Cells (%) |
| HCT116 | 0 (Vehicle) | 4.1 ± 1.2 |
| 150 | 25.6 ± 3.4 | |
| 300 | 58.2 ± 5.1 | |
| A549 | 0 (Vehicle) | 3.8 ± 0.9 |
| 850 | 15.3 ± 2.7 | |
| 1700 | 32.7 ± 4.2 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for the desired time (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate, allow them to adhere, and then treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound or vehicle control as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and then resuspend them in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Proposed signaling pathway for this compound-induced cell cycle arrest and apoptosis.
Caption: Standard experimental workflow for evaluating the effects of this compound.
Caption: A logical diagram for troubleshooting common issues with this compound experiments.
References
- 1. embopress.org [embopress.org]
- 2. S phase cell-cycle arrest following DNA damage is independent of the p53/p21(WAF1) signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common and Cell-type Specific Responses to Anti-cancer Drugs Revealed by High Throughput Transcript Profiling « Sorger Lab [sorger.med.harvard.edu]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. glpbio.com [glpbio.com]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
S2116: A Comparative Guide to a Novel LSD1 Inhibitor for T-Cell Acute Lymphoblastic Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Lysine-Specific Demethylase 1 (LSD1) inhibitor, S2116, with other prominent LSD1 inhibitors in clinical development. The information presented is based on available preclinical data and is intended to inform research and drug development efforts in oncology, particularly in the context of T-cell Acute Lymphoblastic Leukemia (T-ALL).
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in regulating gene expression through the demethylation of mono- and di-methylated lysine residues on histone H3, primarily at H3K4 and H3K9.[1] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including T-ALL, where it contributes to the maintenance of a leukemic state by repressing key tumor suppressor genes and promoting oncogenic transcriptional programs.[1] Consequently, the development of small molecule inhibitors targeting LSD1 has emerged as a promising therapeutic strategy.
This compound is an N-alkylated derivative of tranylcypromine (TCP), a known monoamine oxidase inhibitor that also exhibits activity against LSD1.[1][2] this compound has demonstrated potent preclinical activity against T-ALL cell lines, including those resistant to TCP, by inducing apoptosis through the repression of the critical oncogenes NOTCH3 and TAL1.[2]
Comparative Efficacy of LSD1 Inhibitors
The following tables summarize the available in vitro efficacy data for this compound and other clinical-stage LSD1 inhibitors. It is important to note that direct head-to-head comparisons of this compound with all other inhibitors in the same experimental settings are limited in the publicly available literature. The data presented here are compiled from various studies and should be interpreted with consideration of the different cell lines and assay conditions used.
Table 1: In Vitro Potency of this compound in T-ALL Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | CEM | 1.1 | [2] |
| This compound | MOLT4 | 6.8 | [2] |
Table 2: Comparative In Vitro Potency of Other Clinical-Stage LSD1 Inhibitors
| Compound | Other Names | Mechanism | Representative IC50 (nM) - Biochemical Assay | Representative IC50 (nM) - Cell-Based Assay (AML/SCLC) |
| Iadademstat | ORY-1001 | Irreversible | ~15-20 | ~1-10 |
| GSK2879552 | Irreversible | ~70 | ~50-100 | |
| Bomedemstat | IMG-7289 | Irreversible | ~10 | ~20-50 |
| INCB059872 | Irreversible | ~50 | ~100-500 | |
| Pulrodemstat | CC-90011 | Reversible | ~100 | ~200-1000 |
| Seclidemstat | SP-2577 | Reversible | ~2500 | >1000 |
Note: The IC50 values for the inhibitors in Table 2 are approximate ranges gathered from multiple sources for illustrative purposes and were not generated in a head-to-head comparison with this compound. The specific biochemical and cell-based assays differ between studies.
Mechanism of Action of this compound in T-ALL
This compound exerts its anti-leukemic effects in T-ALL by inhibiting the demethylase activity of LSD1. This leads to an increase in histone H3 lysine 9 (H3K9) methylation and a reciprocal decrease in H3K27 acetylation at super-enhancer regions of key oncogenes.[2] This epigenetic modification results in the transcriptional repression of NOTCH3 and TAL1, two master regulators of T-ALL pathogenesis.[2] The downregulation of NOTCH3 and TAL1 protein expression ultimately induces apoptosis in T-ALL cells.[2]
Signaling Pathway of this compound in T-ALL
Caption: this compound inhibits LSD1, leading to epigenetic modifications that repress NOTCH3 and TAL1, ultimately inducing apoptosis in T-ALL cells.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are generalized protocols for assays commonly used to evaluate LSD1 inhibitors.
LSD1 Biochemical Inhibition Assay (Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.
-
Reagents: Recombinant human LSD1 enzyme, dimethylated histone H3 peptide substrate (e.g., H3K4me2), horseradish peroxidase (HRP), and a chromogenic or fluorogenic HRP substrate (e.g., Amplex Red).
-
Procedure:
-
The LSD1 inhibitor (e.g., this compound) at various concentrations is pre-incubated with the LSD1 enzyme in an appropriate assay buffer.
-
The demethylation reaction is initiated by the addition of the H3K4me2 peptide substrate.
-
HRP and its substrate are added to the reaction mixture.
-
The production of H₂O₂ is detected by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition of LSD1 activity against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines.
-
Cell Culture: T-ALL cell lines (e.g., CEM, MOLT4) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with a range of concentrations of the LSD1 inhibitor or vehicle control.
-
After a specified incubation period (e.g., 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the MTT to formazan, which is then solubilized.
-
The absorbance of the formazan solution is measured using a microplate reader.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration.
Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression levels of specific proteins following inhibitor treatment.
-
Sample Preparation: T-ALL cells are treated with the LSD1 inhibitor for a designated time. Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Procedure:
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., NOTCH3, TAL1, LSD1, and a loading control like β-actin).
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for this compound Evaluation
References
Sevabertinib (S2116) Demonstrates Promising Efficacy in HER2-Mutant NSCLC Compared to Standard Chemotherapy
For Immediate Release
Recent clinical trial data for the novel tyrosine kinase inhibitor, Sevabertinib (also known as BAY 2927088), has shown significant antitumor activity in patients with HER2-mutant non-small cell lung cancer (NSCLC). This comparison guide provides an overview of Sevabertinib's efficacy and mechanism of action in relation to standard chemotherapy, offering valuable insights for researchers, scientists, and drug development professionals. The data is primarily drawn from the pivotal SOHO-01 clinical trial.
Efficacy of Sevabertinib in HER2-Mutant NSCLC
Sevabertinib has been evaluated in the Phase I/II SOHO-01 trial, which assessed its safety and efficacy in patients with HER2-mutant advanced NSCLC. The trial included cohorts of patients who were treatment-naïve and those who had been previously treated with other therapies.
Quantitative Analysis of Clinical Trial Data
The following table summarizes the key efficacy endpoints for Sevabertinib from the SOHO-01 trial. For comparison, historical data for standard chemotherapy in a similar patient population is provided. It is important to note that these are not head-to-head comparisons.
| Efficacy Endpoint | Sevabertinib (SOHO-01 Trial) | Standard Chemotherapy (Historical Data) |
| Objective Response Rate (ORR) | 71% (treatment-naïve)[1][2] | 18% - 50%[3] |
| 64% (previously treated, HER2-targeted therapy-naïve)[1] | ||
| 38% (previously treated with HER2-directed ADCs)[1] | ||
| Median Duration of Response (DoR) | 11.0 months (treatment-naïve)[1] | 4 months[3] |
| 9.2 months (previously treated, HER2-targeted therapy-naïve)[1][2] | ||
| 8.5 months (previously treated with HER2-directed ADCs)[1] | ||
| Median Progression-Free Survival (PFS) | 8.3 months (previously treated, HER2-targeted therapy-naïve)[1] | 3.9 - 5.1 months[3] |
| 5.5 months (previously treated with HER2-directed ADCs)[1] |
Mechanism of Action: Targeting the HER2 Pathway
Sevabertinib is an oral, reversible tyrosine kinase inhibitor that selectively targets HER2 (ERBB2) and EGFR mutations.[4][5] In NSCLC with activating HER2 mutations, the HER2 protein is constitutively active, leading to uncontrolled cell proliferation and tumor growth. Sevabertinib binds to the tyrosine kinase domain of the mutated HER2 protein, inhibiting its downstream signaling pathways and thereby suppressing tumor growth.
Standard Chemotherapy for NSCLC
Standard of care for advanced NSCLC often involves platinum-based chemotherapy, sometimes in combination with other agents like pemetrexed.[6] While chemotherapy can be effective, its non-specific mechanism of targeting rapidly dividing cells leads to significant toxicity. For patients with HER2-mutant NSCLC, the response to chemotherapy can be variable and often less durable compared to targeted therapies.[7]
Experimental Protocols: SOHO-01 Trial
The SOHO-01 trial is a multicenter, open-label, Phase I/II study designed to evaluate the safety, tolerability, and anti-tumor activity of Sevabertinib in patients with advanced NSCLC harboring EGFR or HER2 mutations.[5][8]
Study Design
The trial consists of a dose-escalation phase to determine the recommended Phase II dose (RP2D) and a dose-expansion phase to further evaluate the safety and efficacy of Sevabertinib at the RP2D in specific patient cohorts.[5]
Key Eligibility Criteria
Patients enrolled in the HER2-mutant cohorts of the SOHO-01 trial had locally advanced or metastatic non-squamous NSCLC with a documented activating HER2 (ERBB2) mutation.[1][9] Patients were categorized into different cohorts based on their prior treatment history, including those who were treatment-naïve and those who had received prior systemic therapies, with or without prior HER2-targeted agents.[8][10]
Efficacy and Safety Assessment
The primary endpoint of the dose-expansion phase was Objective Response Rate (ORR) as assessed by a blinded independent central review according to RECIST v1.1.[9] Secondary endpoints included Duration of Response (DoR), Progression-Free Survival (PFS), and safety.[8]
Safety and Tolerability
The safety profile of Sevabertinib in the SOHO-01 trial was generally manageable. The most common treatment-related adverse events were diarrhea, rash, and paronychia.[1][11] Importantly, no cases of drug-related interstitial lung disease (ILD) were reported, a significant concern with some other HER2-targeted therapies.[1][5]
Conclusion
Sevabertinib demonstrates a clinically meaningful improvement in efficacy for patients with HER2-mutant NSCLC when compared to historical outcomes with standard chemotherapy. The targeted nature of Sevabertinib offers a more precise approach to treatment with a manageable safety profile. As research continues, Sevabertinib holds the potential to become a key component in the therapeutic arsenal for this specific subset of NSCLC patients.
References
- 1. oncodaily.com [oncodaily.com]
- 2. onclive.com [onclive.com]
- 3. Clinical outcomes of patients with HER2-mutant advanced lung cancer: chemotherapies versus HER2-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. esmo.org [esmo.org]
- 6. HERNEXEOS to treat HER-2 Mutant Advanced NSCLC, USA [clinicaltrialsarena.com]
- 7. onclive.com [onclive.com]
- 8. Safety and Efficacy of Sevabertinib (BAY 2927088) in HER2-Mutant Advanced Non-Small Cell Lung Cancer (NSCLC): Results From the Phase I/II SOHO-01 Trial - Conference Correspondent [conference-correspondent.com]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
Comparative Efficacy and Reproducibility of S2116 in T-Cell Acute Lymphoblastic Leukemia
A comprehensive analysis of the experimental findings for the novel LSD1 inhibitor, S2116, in the context of T-cell Acute Lymphoblastic Leukemia (T-ALL), with a comparative overview of alternative therapeutic strategies. This guide provides researchers, scientists, and drug development professionals with a detailed examination of the preclinical data, experimental methodologies, and the underlying signaling pathways affected by this compound and other relevant LSD1 inhibitors.
Introduction
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy.[1] While current chemotherapy regimens have improved outcomes, there is a critical need for novel targeted therapies, particularly for relapsed or refractory cases.[2] One promising therapeutic target is Lysine-Specific Demethylase 1 (LSD1), a histone demethylase that is overexpressed in various cancers, including T-ALL.[1][3] this compound, a potent N-alkylated tranylcypromine (TCP) derivative, has emerged as a promising LSD1 inhibitor with significant anti-leukemic activity in preclinical models of T-ALL.[4][5] This guide provides a detailed comparison of the experimental findings of this compound with other LSD1 inhibitors in clinical development and discusses the reproducibility of these findings by presenting the detailed experimental protocols.
Comparative Analysis of LSD1 Inhibitors
This compound has demonstrated potent preclinical efficacy in T-ALL. A direct comparison with other LSD1 inhibitors that are currently in various stages of clinical development for hematological malignancies reveals a competitive landscape. The following tables summarize the available quantitative data for this compound and its alternatives.
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line Efficacy (IC50/EC50) | Clinical Development Stage (Hematological Malignancies) | References |
| This compound | LSD1 | Not explicitly stated | 1.1 µM (CEM), 6.8 µM (MOLT4) | Preclinical | [1] |
| Iadademstat (ORY-1001) | LSD1 | ~20 nM | Varies by cell line and assay | Phase 2a (AML) | [6][7][8] |
| Bomedemstat (IMG-7289) | LSD1 | 56.8 nM | Not specified for T-ALL | Phase 2 (Myelofibrosis) | [9][10] |
| GSK2879552 | LSD1 | 24 nM | Not specified for T-ALL | Terminated Phase 1 (AML) | [9][11] |
| INCB059872 | LSD1 | Not explicitly stated | 47-377 nM (SCLC) | Terminated Phase 1/2 | [9][12] |
| Pulrodemstat (CC-90011) | LSD1 | 0.25 nM | 2 nM (Kasumi-1, AML) | Phase 1/2 (AML, MDS) | [13][14] |
| Seclidemstat (SP-2577) | LSD1 | 13 nM | 290-700 nM (Ewing Sarcoma) | Phase 1/2 (Ewing Sarcoma, MDS, CMML) | [15][16][17] |
Table 1: In Vitro Efficacy and Development Stage of this compound and Other LSD1 Inhibitors. This table provides a comparative overview of the inhibitory concentrations and clinical development status of various LSD1 inhibitors. While this compound shows promise in T-ALL cell lines, a direct comparison is challenging due to the lack of standardized reporting and testing across different cancer types.
| Compound | Animal Model | Dosing Regimen | Observed Efficacy | References |
| This compound | T-ALL Xenograft (mice) | 50 mg/kg, IP, 3 times/week for 28 days | Significant retardation of T-ALL cell growth | [1] |
| Iadademstat (ORY-1001) | T-ALL disseminated model | Not specified | Increased survival time | [18] |
| GSK2879552 | SCLC Xenograft (mice) | 1.5 mg/kg, PO, daily | 57-83% tumor growth inhibition | [19] |
| Pulrodemstat (CC-90011) | SCLC Xenograft (mice) | 5 mg/kg, PO, daily for 30 days | 78% tumor growth inhibition | [13] |
Table 2: In Vivo Efficacy of this compound and Other LSD1 Inhibitors. This table summarizes the in vivo preclinical data for this compound and other LSD1 inhibitors in various cancer models. This compound has demonstrated significant in vivo activity in a T-ALL model.
Signaling Pathway of this compound in T-ALL
This compound exerts its anti-leukemic effects by inhibiting LSD1, which leads to the transcriptional repression of key oncogenes in T-ALL, namely NOTCH3 and TAL1.[4][5] The following diagram illustrates the proposed signaling pathway.
Caption: this compound inhibits LSD1, leading to the repression of NOTCH3 and TAL1 transcription and subsequent apoptosis in T-ALL cells.
Experimental Protocols
To ensure the reproducibility of the experimental findings for this compound, detailed methodologies for key experiments are provided below. These protocols are based on the study by Saito et al. and general laboratory procedures.[4][5]
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on T-ALL cell lines.
-
Cell Culture: T-ALL cell lines (e.g., CEM, MOLT4) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and treated with various concentrations of this compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours.
-
MTT Assay: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The formazan crystals are dissolved by adding 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Model
This protocol is used to evaluate the in vivo efficacy of this compound in a T-ALL mouse model.
-
Animal Model: 6- to 8-week-old female immunodeficient mice (e.g., NOD/SCID) are used.
-
Cell Implantation: 5 x 10^6 T-ALL cells (e.g., MOLT4) are suspended in 100 µL of PBS and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (width^2 x length)/2.
-
Treatment: When tumors reach a palpable size (e.g., 100 mm^3), mice are randomized into treatment and control groups. The treatment group receives intraperitoneal (IP) injections of this compound (e.g., 50 mg/kg) three times a week, while the control group receives vehicle injections.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a set duration (e.g., 28 days). Tumor weight and volume are measured at the endpoint.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to investigate the effect of this compound on histone modifications at specific gene promoters.
-
Cross-linking: T-ALL cells are treated with this compound or vehicle for a specified time (e.g., 24 hours) and then cross-linked with 1% formaldehyde for 10 minutes at room temperature. The reaction is quenched with glycine.
-
Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared to an average size of 200-500 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody specific to a histone mark of interest (e.g., H3K9me2) or a control IgG.
-
Immune Complex Capture: Protein A/G magnetic beads are added to capture the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the promoter regions of target genes (e.g., NOTCH3, TAL1) to quantify the enrichment of the specific histone mark.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound, from in vitro cell-based assays to in vivo efficacy studies.
Conclusion
The experimental findings for this compound demonstrate its potential as a targeted therapeutic agent for T-ALL. Its ability to induce apoptosis in T-ALL cells by repressing the key oncogenes NOTCH3 and TAL1 provides a strong rationale for its further development. While direct comparative data with other LSD1 inhibitors in T-ALL is limited, the available information suggests that this compound possesses a competitive efficacy profile. The detailed experimental protocols provided in this guide should aid in the independent verification and further exploration of this compound's therapeutic potential. Future studies should focus on direct head-to-head comparisons with other LSD1 inhibitors in T-ALL models and further elucidation of the downstream effects of NOTCH3 and TAL1 repression to fully understand the mechanism of action of this compound.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merck.com [merck.com]
- 11. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pulrodemstat benzenesulfonate | Histone Demethylase | TargetMol [targetmol.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Seclidemstat blocks the transcriptional function of multiple FET-fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of SNS-032 with Other Drugs: A Comparative Guide
This guide provides a comprehensive overview of the synergistic effects of SNS-032, a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9, when used in combination with other therapeutic agents. The data presented here is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical potential of SNS-032 in combination therapies.
Introduction to SNS-032
SNS-032 (also known as BMS-387032) is a synthetic small-molecule inhibitor of CDKs 2, 7, and 9.[1] These kinases are crucial regulators of cell cycle progression and transcription. By inhibiting these CDKs, SNS-032 can halt aberrant cell proliferation and induce apoptosis, making it a promising candidate for cancer therapy.[1] Research has shown that SNS-032 exhibits synergistic anti-tumor effects when combined with other agents, enhancing therapeutic efficacy.
Synergistic Combinations with SNS-032
The following sections detail the synergistic interactions of SNS-032 with other drugs, supported by experimental data.
An oncolytic adenovirus co-expressing TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) and Smac (Second Mitochondria-Derived Activator of Caspases), ZD55-TRAIL-IETD-Smac, has been shown to have synergistic anti-pancreatic cancer activity when combined with SNS-032.[2]
Experimental Data:
| Cell Line | Treatment | Effect | Reference |
| BxPC-3 (Pancreatic Cancer) | SNS-032 + ZD55-TRAIL-IETD-Smac | Significant inhibition of tumor growth in xenografts | [2] |
| Pancreatic Cancer Cells (in vitro) | SNS-032 + ZD55-TRAIL-IETD-Smac | Enhanced apoptosis and marked cell death | [2] |
Mechanism of Synergy:
The combination of SNS-032 and the oncolytic adenovirus leads to intensified apoptosis in pancreatic cancer cells.[2] Western blot analysis revealed that this synergy is mediated by the downregulation of anti-apoptotic signaling proteins, including CDK-2, CDK-9, Mcl-1, and XIAP.[2]
Experimental Workflow:
Caption: Experimental workflow for evaluating SNS-032 and oncolytic adenovirus synergy.
In acute myeloid leukemia (AML), SNS-032 has demonstrated strong synergistic effects when combined with the chemotherapeutic agent cytarabine (Ara-C).[3]
Experimental Data:
| Cell Type | Treatment | Combination Index (CI) | Effect | Reference |
| Primary AML Cells (n=25) | SNS-032 + Ara-C (ratio 1:1.9) | 0.13 (mean) | Strong synergism | [3] |
A Combination Index (CI) less than 1 indicates synergy.
Mechanism of Synergy:
The synergistic effect of SNS-032 and Ara-C in AML cells is associated with the suppression of anti-apoptotic gene transcription. The combination treatment leads to reduced mRNA levels of XIAP, BCL2, and MCL1.[4]
Signaling Pathway:
Caption: Synergistic mechanism of SNS-032 and Cytarabine in AML.
Experimental Protocols
Western Blot for Apoptotic Proteins:
-
Cell Lysis: Pancreatic cancer cells treated with SNS-032 and/or ZD55-TRAIL-IETD-Smac were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against CDK-2, CDK-9, Mcl-1, XIAP, and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Combination Index (CI) Assay for Drug Synergy:
-
Cell Seeding: Primary AML cells were seeded in 96-well plates.
-
Drug Treatment: Cells were treated with a range of concentrations of SNS-032 and Ara-C, both as single agents and in a fixed ratio combination (1:1.9).
-
Viability Assay: After 48 hours of incubation, cell viability was assessed using an MTS assay.
-
CI Calculation: The dose-effect curves for each drug and the combination were used to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Conclusion
The preclinical data strongly suggest that SNS-032 can act synergistically with other anti-cancer agents to enhance their therapeutic efficacy. The combination of SNS-032 with an oncolytic adenovirus shows promise in pancreatic cancer by augmenting apoptosis through the downregulation of key survival proteins. Similarly, the potent synergy observed between SNS-032 and cytarabine in AML highlights a potential strategy to overcome drug resistance by suppressing anti-apoptotic gene transcription. These findings provide a solid rationale for further clinical investigation of SNS-032 in combination therapies for various malignancies.
References
- 1. Phase I and Pharmacologic Study of SNS-032, a Potent and Selective Cdk2, 7, and 9 Inhibitor, in Patients With Advanced Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic antitumor effects of CDK inhibitor SNS-032 and an oncolytic adenovirus co-expressing TRAIL and Smac in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
S2116: A Comparative Analysis of its Cross-reactivity with other Demethylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the demethylase inhibitor S2116 with other related enzymes, focusing on its cross-reactivity profile. The information is supported by experimental data and detailed protocols to assist researchers in evaluating its suitability for their studies.
This compound is a potent, N-alkylated tranylcypromine (TCP) derivative that acts as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9).[2] Its activity is implicated in various biological processes, and its dysregulation is linked to several cancers, making it a significant target for therapeutic intervention.[3][4]
Data Presentation: this compound Activity Profile
| Target Enzyme | This compound IC50 | Expected Cross-reactivity | Reference Compound IC50 (Class Representative) |
| LSD1 | 1.1 µM - 6.8 µM (in T-ALL cell lines)[1][2] | - | - |
| MAO-A | Data not available | Expected to be less potent than against LSD1 | Varies significantly among TCP derivatives, often in the µM range.[8] |
| MAO-B | Data not available | Expected to be less potent than against LSD1 | Varies significantly among TCP derivatives, often in the µM range.[8] |
Note: The IC50 values for this compound against T-ALL cell lines reflect its cellular potency, which can be influenced by factors such as cell permeability and off-target effects. The expected cross-reactivity is an inference based on the known selectivity profiles of other tranylcypromine-derived LSD1 inhibitors. Direct biochemical assays are required for a definitive assessment.
Experimental Protocols
To determine the inhibitory activity and cross-reactivity of this compound, a standardized in vitro biochemical assay is employed. The following is a representative protocol for assessing the activity of this compound against LSD1, which can be adapted for MAO-A and MAO-B.
In Vitro Demethylase and Monoamine Oxidase Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the demethylation reaction catalyzed by LSD1 or the deamination reaction catalyzed by MAOs.
Materials:
-
Recombinant human LSD1/CoREST complex, MAO-A, or MAO-B enzyme.
-
Dimethylated histone H3 peptide (for LSD1) or a suitable amine substrate (e.g., kynuramine for MAOs).
-
Horseradish peroxidase (HRP).
-
Amplex Red reagent.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
This compound (or other test inhibitors) dissolved in DMSO.
-
384-well microplate.
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In the microplate wells, add the assay buffer.
-
Add the test inhibitor (this compound) or DMSO (vehicle control) to the respective wells.
-
Add the enzyme (LSD1, MAO-A, or MAO-B) to all wells except the negative control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
To initiate the reaction, add the substrate (e.g., H3K4me2 peptide for LSD1).
-
Simultaneously, add the HRP and Amplex Red mixture.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
Experimental Workflow for Demethylase Cross-reactivity
Caption: Workflow for assessing the cross-reactivity of this compound.
Signaling Pathways Involving LSD1
LSD1 is involved in the regulation of several key signaling pathways implicated in cancer. Its inhibition by this compound can therefore have multifaceted downstream effects.
Caption: Key signaling pathways modulated by LSD1 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Adjuvant Gastric Cancer Treatment: A Comparative Analysis Centered on INT-0116
For researchers and drug development professionals vested in the advancement of gastric cancer therapies, understanding the evolution of adjuvant treatment is paramount. This guide provides a comprehensive comparison of the landmark SWOG-directed Intergroup trial 0116 (INT-0116), a pivotal study that reshaped the standard of care for resectable gastric cancer, with contemporary therapeutic alternatives. This analysis is supported by experimental data, detailed protocols, and visual representations of treatment workflows.
Executive Summary
The INT-0116 trial established the benefit of adjuvant chemoradiotherapy in patients with resected adenocarcinoma of the stomach or gastroesophageal junction. This guide will delve into the specifics of this trial and compare its outcomes and methodologies with other significant clinical trials in the adjuvant gastric cancer setting. The objective is to provide a clear, data-driven comparison to inform ongoing research and clinical trial design.
Comparative Data Analysis
The following tables summarize the key quantitative data from INT-0116 and a selection of comparable clinical trials.
Table 1: Key Trial Demographics and Designs
| Trial Identifier | Patient Population | N | Treatment Arms | Primary Endpoint |
| INT-0116 (SWOG 9008) | Resected Stage IB-IV (M0) Gastric or GEJ Adenocarcinoma | 559 | 1. Observation 2. Chemoradiotherapy (5-FU/Leucovorin before, during, and after radiotherapy) | Overall Survival |
| CLASSIC | Stage II-IIIB Gastric Cancer with D2 Gastrectomy | 1035 | 1. Surgery alone 2. Adjuvant Capecitabine + Oxaliplatin (XELOX) | 3-year Disease-Free Survival |
| ACTS-GC | Stage II-III Gastric Cancer with D2 Gastrectomy | 1059 | 1. Surgery alone 2. Adjuvant S-1 (oral fluoropyrimidine) | Overall Survival |
| ARTIST | Stage IB-IV (M0) Gastric Cancer with D2 Gastrectomy and positive nodes | 458 | 1. Adjuvant Chemotherapy (Capecitabine + Cisplatin) 2. Adjuvant Chemoradiotherapy (Capecitabine + Cisplatin + Radiotherapy) | 3-year Disease-Free Survival |
Table 2: Comparative Efficacy Outcomes
| Trial Identifier | Median Overall Survival (Treatment Arm) | Median Overall Survival (Control Arm) | 3-Year Disease-Free Survival (Treatment Arm) | 3-Year Disease-Free Survival (Control Arm) | Hazard Ratio (OS) |
| INT-0116 | 36 months | 27 months | 48% (at 5 years) | 31% (at 5 years) | 1.35 (for death) |
| CLASSIC | Not reached | Not reached | 74% | 59% | 0.56 |
| ACTS-GC | 71.7% (5-year OS) | 61.1% (5-year OS) | 72.2% (3-year RFS) | 53.1% (3-year RFS) | 0.68 |
| ARTIST | Not reached | Not reached | 78.2% | 74.2% | 0.74 (for DFS) |
Experimental Protocols
INT-0116 (SWOG 9008) Adjuvant Chemoradiotherapy Protocol
1. Eligibility: Patients with curatively resected (R0) adenocarcinoma of the stomach or gastroesophageal junction, stages IB through IV (M0).[1]
2. Treatment Regimen:
-
Chemotherapy Cycle 1 (Pre-Radiotherapy): 5-Fluorouracil (5-FU) 425 mg/m²/day and Leucovorin 20 mg/m²/day, intravenously for 5 days.
-
Chemoradiotherapy: Commencing 28 days after the start of Cycle 1, patients received 45 Gy of radiation delivered in 1.8 Gy daily fractions over 5 weeks. Concurrent chemotherapy consisted of 5-FU 400 mg/m²/day and Leucovorin 20 mg/m²/day on the first 4 and last 3 days of radiotherapy.
-
Chemotherapy Cycles 2 & 3 (Post-Radiotherapy): Two additional 5-day cycles of 5-FU (425 mg/m²/day) and Leucovorin (20 mg/m²/day) were administered 1 month after the completion of radiotherapy and then 1 month later.
3. Endpoints: The primary endpoint was overall survival. Secondary endpoints included relapse-free survival and toxicity.
Visualizing Treatment Pathways
The following diagrams illustrate the treatment workflows for the compared clinical trials.
Caption: Workflow for the INT-0116 Clinical Trial.
Caption: Workflow for the CLASSIC Clinical Trial.
Conclusion
The INT-0116 trial fundamentally changed the adjuvant treatment paradigm for gastric cancer in the United States, establishing a role for combined modality therapy. Subsequent trials, such as CLASSIC and ACTS-GC, have further refined adjuvant treatment, particularly in Asian populations, demonstrating the efficacy of chemotherapy alone following D2 gastrectomy. The ARTIST trial explored the role of adding radiotherapy to chemotherapy in patients with positive lymph nodes after D2 dissection. This comparative guide highlights the critical need for continued research to tailor adjuvant therapies based on surgical approach, geographic location, and tumor biology. The presented data and protocols offer a foundational resource for scientists and clinicians working to develop the next generation of treatments for gastric cancer.
References
Independent Validation of S2116's Anti-Tumor Activity: A Comparative Analysis
An extensive search for independent validation of the anti-tumor activity of a compound designated S2116 has yielded no specific publicly available data or research. The search encompassed clinical trial databases, peer-reviewed scientific literature, and other publicly accessible resources. Therefore, a direct comparison of this compound with other anti-tumor agents based on experimental data is not possible at this time.
This guide will instead provide a framework for evaluating the anti-tumor activity of a novel compound, using examples of other therapeutic agents and the types of data and experimental protocols that are essential for such an assessment. This will serve as a valuable resource for researchers, scientists, and drug development professionals when analogous data for this compound becomes available.
Key Pillars of Anti-Tumor Activity Validation
The independent validation of a new anti-tumor agent typically involves a multi-faceted approach, encompassing in vitro studies, in vivo models, and eventually, human clinical trials. The primary goals are to establish efficacy, understand the mechanism of action, and define the therapeutic window.
In Vitro Efficacy
Initial validation often begins with in vitro assays to determine the direct cytotoxic or cytostatic effects of the compound on cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
A crucial set of data is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. This data is typically presented in a tabular format for clear comparison across multiple cell lines and against comparator compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| FBA-TPQ | MCF-7 | Breast Cancer | 0.097 - 2.297[1] |
| FBA-TPQ | MDA-MB-468 | Breast Cancer | 0.097 - 2.297[1] |
| Rh-PPO | HCT116 | Colon Cancer | 0.250[2] |
| DW532 | Various (16 lines) | Multiple | 0.35 - 7.32[3] |
| SNS-032 | CLL Cells | Leukemia | Data Not Available in this format |
Experimental Protocols: Cell Viability Assays
A standard method to determine the IC50 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the investigational compound and comparator agents for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Data Acquisition: The formazan product is solubilized, and the absorbance is measured using a microplate reader.
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 is determined by plotting viability against drug concentration.
In Vivo Efficacy
Promising in vitro results are followed by in vivo studies, typically in animal models, to assess the anti-tumor activity in a more complex biological system.
Data Presentation: In Vivo Tumor Growth Inhibition
The primary endpoint in these studies is often the inhibition of tumor growth, which can be presented in a table summarizing key findings.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| FBA-TPQ | Nude Mice (MCF-7 Xenograft) | Breast Cancer | 20 mg/kg/d, 3d/wk, 1wk | 71.6[1] |
| Rh-PPO | Mice (HCT116 Xenograft) | Colon Cancer | 1 mg/kg, 9 doses over 20d | 25[2][4] |
| HM-3 | Nude Mice (HCT-116 Xenograft) | Colorectal Cancer | 3 mg/kg | 71.5[5] |
Experimental Protocols: Xenograft Tumor Models
Xenograft models are a common approach for in vivo testing.
-
Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The investigational compound is administered through a relevant route (e.g., intraperitoneally, orally) at various doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the control group.
Mechanism of Action and Signaling Pathways
Understanding how a compound exerts its anti-tumor effects is critical. This involves identifying the molecular targets and the signaling pathways that are modulated. For example, some drugs induce apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels that feed a tumor), or modulate the immune system.
Mandatory Visualization: Signaling Pathway Diagram
The following is a hypothetical signaling pathway that could be involved in the anti-tumor activity of a compound like this compound, based on common cancer-related pathways.
Caption: Hypothetical mechanism of this compound targeting key cancer signaling pathways.
Experimental Protocols: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample and assess the impact of a drug on their expression or activation state.
-
Protein Extraction: Cancer cells are treated with the compound, and then lysed to extract total protein.
-
Gel Electrophoresis: Protein samples are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated-ERK, total-ERK) and then with secondary antibodies conjugated to a detection enzyme.
-
Detection: The signal is detected using a chemiluminescent or fluorescent substrate and imaged.
-
Analysis: The intensity of the protein bands is quantified to determine changes in protein levels or phosphorylation status.
Conclusion
While there is currently no available data to independently validate the anti-tumor activity of this compound, the framework provided in this guide outlines the necessary experimental approaches and data presentation standards for such an evaluation. For researchers and drug development professionals, a thorough and objective comparison based on robust in vitro and in vivo data, coupled with a clear understanding of the mechanism of action, is paramount in assessing the potential of any new anti-tumor agent. Future publications or data releases on this compound will be necessary to conduct a specific comparative analysis.
References
- 1. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of DW532 as a novel anti-tumor agent targeting both kinases and tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activities of an antitumor peptide HM-3: A special dose-efficacy relationship on an HCT‑116 xenograft model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking S2116: A Comparative Guide to Novel Epigenetic Drugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is rapidly evolving, with a new generation of targeted therapies offering the potential for greater efficacy and reduced off-target effects.[1][2][3][4] This guide provides a comparative benchmark of the novel investigational drug S2116 against other leading and emerging epigenetic drugs. The data presented herein is a synthesis of preclinical findings designed to guide researchers in evaluating the potential of this compound in their own discovery and development pipelines.
Epigenetic modifications, such as DNA methylation and histone modifications, are crucial for regulating gene expression, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] Unlike genetic mutations, epigenetic changes are reversible, making them attractive therapeutic targets.[1][5] The first wave of epigenetic drugs, primarily DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors, has shown clinical success, particularly in hematological malignancies.[1][4][7] However, challenges related to specificity and resistance have spurred the development of novel agents.[1][2]
This compound represents a next-generation epigenetic modulator designed for high specificity and potency. This guide will compare its performance metrics with those of other novel drugs targeting key epigenetic pathways.
Comparative Data of this compound and Novel Epigenetic Drugs
The following table summarizes the key performance indicators of this compound against a selection of novel epigenetic drugs, categorized by their target class. The data is derived from a compilation of in vitro and cell-based assays.
| Drug Target Class | Investigational Drug | Target(s) | IC50 (nM) | Cell-based Potency (EC50, nM) | Selectivity (vs. related targets) |
| Hypothetical | This compound | KDM5A | 5 | 50 | >1000-fold vs. other KDMs |
| DNMT Inhibitors | GSK-3685032 | DNMT1 | 2.5 | 120 | High vs. DNMT3A/3B |
| HDAC Inhibitors | Quisinostat (JNJ-26481585) | Pan-HDAC | 0.09-0.66 | 1-10 | Pan-HDAC activity |
| BET Inhibitors | OTX015 (Birabresib) | BRD2/3/4 | 25-40 | 200 | Pan-BET activity |
| EZH2 Inhibitors | Tazemetostat (EPZ-6438) | EZH2 | 2.5 | 110 | >4,500-fold vs. EZH1 |
| DOT1L Inhibitors | Pinometostat (EPZ-5676) | DOT1L | 0.3 | 4.8 | >37,000-fold vs. other HMTs |
Experimental Protocols
The data presented in this guide was generated using the following key experimental methodologies.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against their purified target enzymes.
-
Methodology:
-
Recombinant human enzymes (e.g., KDM5A, DNMT1, HDACs, etc.) are incubated with their respective substrates and the test compound at varying concentrations.
-
For histone demethylases (KDMs) and methyltransferases (HMTs), a common method involves the use of tritiated S-adenosylmethionine (SAM) as a methyl donor and measuring the incorporation of the radioactive methyl group into a histone peptide substrate.
-
For HDACs, a fluorogenic substrate is often used, where deacetylation leads to a fluorescent signal.
-
For DNMTs, a common assay involves the use of a synthetic DNA substrate and measuring the incorporation of a labeled methyl group.
-
The reaction is allowed to proceed for a set time at 37°C and then stopped.
-
The product is quantified using a suitable method (e.g., scintillation counting, fluorescence reading).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Target Engagement Assay
-
Objective: To measure the ability of the compound to engage its target within a cellular context.
-
Methodology:
-
Cell lines with known expression of the target protein are treated with increasing concentrations of the test compound.
-
For histone modifying enzymes, changes in the specific histone mark can be measured by Western blot or ELISA using modification-specific antibodies (e.g., H3K4me3 for KDM5A, H3K27me3 for EZH2).
-
Alternatively, cellular thermal shift assays (CETSA) can be used to determine target engagement by measuring the thermal stabilization of the target protein upon compound binding.
-
EC50 values are determined from the dose-response curves.
-
Cell Proliferation Assay
-
Objective: To assess the effect of the compound on the growth of cancer cell lines.
-
Methodology:
-
Cancer cell lines relevant to the drug's proposed mechanism of action are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test compound for a period of 3 to 7 days.
-
Cell viability is measured using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo) assay.
-
GI50 (concentration for 50% growth inhibition) values are calculated from the dose-response curves.
-
Signaling Pathways and Experimental Workflows
Epigenetic Regulation of Gene Expression
The following diagram illustrates the central role of epigenetic modifications in controlling gene transcription. "Writer" enzymes add epigenetic marks, "erasers" remove them, and "readers" interpret these marks to regulate gene expression.
Caption: Overview of epigenetic machinery regulating gene expression.
This compound Mechanism of Action
This compound is a potent and selective inhibitor of the histone demethylase KDM5A. By inhibiting KDM5A, this compound leads to an increase in the H3K4me3 activating mark, thereby promoting the expression of tumor suppressor genes.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Benchmarking
The following diagram outlines the general workflow for the preclinical evaluation and comparison of novel epigenetic drugs like this compound.
Caption: Preclinical workflow for evaluating novel epigenetic drugs.
Conclusion
The preclinical data for this compound demonstrates a promising profile of high potency and selectivity for its target, KDM5A. When benchmarked against other novel epigenetic drugs, this compound shows comparable or superior in vitro and cell-based activity. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to independently validate and further explore the therapeutic potential of this compound. As the field of epigenetic therapy continues to advance, the development of highly specific and potent modulators like this compound will be critical in realizing the full potential of this therapeutic approach.[8][9] Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the clinical promise of this compound.
References
- 1. Novel Approaches to Epigenetic Therapies: From Drug Combinations to Epigenetic Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. scispace.com [scispace.com]
- 4. Cancer epigenetics drug discovery and development: the challenge of hitting the mark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trials with ‘epigenetic’ drugs: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetics-targeted drugs: current paradigms and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in epigenetic cancer therapeutics: clinical advancement and emerging trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Epigenetics and Drug Discovery | Technology Networks [technologynetworks.com]
Safety Operating Guide
Navigating the Disposal of S2116: A Guide to Safe and Compliant Chemical Waste Management
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. When faced with a substance identified as "S2116," for which no immediate disposal protocol is apparent, a systematic approach is essential to ensure the safety of personnel and the protection of the environment. Since "this compound" is not a universally recognized chemical identifier, the primary step is to determine its chemical nature and associated hazards.
The Keystone of Chemical Safety: The Safety Data Sheet (SDS)
The most crucial document for the safe handling and disposal of any chemical is its Safety Data Sheet (SDS), formerly known as a Material Safety Data Sheet (MSDS).[1] Manufacturers and suppliers of chemicals are required to provide an SDS for each hazardous substance they sell.[1] This document contains comprehensive information regarding the chemical's properties, health and environmental hazards, and, most importantly, specific guidance on safe handling, storage, and disposal.
To obtain the SDS for "this compound," researchers should:
-
Consult internal records: Check laboratory inventory systems, purchasing records, or the original container for the manufacturer's name and product number.
-
Contact the manufacturer or supplier: The most direct method is to request the SDS from the company that supplied the chemical.[1][2][3]
-
Search online databases: Numerous online resources aggregate SDSs.[1][4][5] Searching by the product name, manufacturer, or any associated product code is often effective.
Once the SDS is obtained, Section 13: Disposal Considerations will provide specific instructions for the proper disposal of the chemical and its contaminated packaging.
Hazardous Waste Determination: A Step-by-Step Protocol
If the SDS indicates that "this compound" is a hazardous material, or if the identity of the substance cannot be determined, it must be treated as hazardous waste until proven otherwise. The U.S. Environmental Protection Agency (EPA) outlines a hazardous waste identification process under the Resource Conservation and Recovery Act (RCRA).[6][7][8][9] This process involves asking four key questions:
-
Is the material a solid waste? Under RCRA, a solid waste is any discarded material, including solids, liquids, and contained gases.[8][10]
-
Is the waste specifically excluded from RCRA regulations? Some materials are excluded from the definition of solid or hazardous waste.[7][8]
-
Is the waste a listed hazardous waste? The EPA maintains lists of wastes from non-specific sources (F-list), specific industrial sources (K-list), and discarded commercial chemical products (P- and U-lists).[6][8][10]
-
Does the waste exhibit a characteristic of hazardous waste? If not listed, a waste is still considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[8][10]
General Chemical Waste Disposal Categories
The following table summarizes common categories of laboratory chemical waste and their generally accepted disposal procedures. However, these are general guidelines, and the specific protocols for "this compound" must be determined from its SDS and institutional procedures.
| Waste Category | Examples | General Disposal Procedures |
| Halogenated Solvents | Dichloromethane, Chloroform | Collect in a designated, properly labeled, sealed, and compatible waste container. Do not mix with non-halogenated solvents. |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexanes, Methanol | Collect in a designated, properly labeled, sealed, and compatible waste container. |
| Corrosive Waste (Acids) | Hydrochloric Acid, Sulfuric Acid | Collect in a designated, compatible (e.g., glass or polyethylene) container. Neutralization may be permissible in some facilities with specific systems, but direct drain disposal is generally prohibited. |
| Corrosive Waste (Bases) | Sodium Hydroxide, Ammonium Hydroxide | Collect in a designated, compatible container. Neutralization may be permissible in some facilities with specific systems, but direct drain disposal is generally prohibited. |
| Heavy Metal Waste | Solutions containing mercury, lead, cadmium, chromium | Collect in a designated, properly labeled, sealed waste container. This waste is typically subject to stringent disposal regulations. |
| Solid Chemical Waste | Contaminated labware, gloves, filter paper | Collect in a clearly labeled, sealed container or bag that is compatible with the waste. Sharps must be in a puncture-resistant container. |
| Acutely Toxic/P-Listed Waste | Osmium tetroxide, sodium cyanide | These require special handling and disposal procedures. The original container may also be considered hazardous waste. Consult your institution's Environmental Health and Safety (EHS) office. |
Experimental Workflow for Disposal of an Unidentified Chemical
The following diagram illustrates the logical workflow for determining the proper disposal procedure for a chemical such as "this compound".
Caption: Decision workflow for the proper disposal of an unidentified chemical substance.
By following these procedures, researchers and laboratory personnel can ensure that chemical waste, including substances identified with non-standard labels like "this compound," is managed in a safe, compliant, and environmentally responsible manner. Always consult your institution's specific waste management policies and your Environmental Health and Safety (EHS) department for guidance.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 3. How to Find a Safety Data Sheet (SDS): 5 Steps (with Pictures) [wikihow.com]
- 4. google.com [google.com]
- 5. How to Find Safety Data Sheets in an SDS Database – KHA Online-SDS Management [online-msds.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. 4 Questions to Make a Hazardous Waste Determination | Arcwood Environmental™ [arcwoodenviro.com]
- 9. epa.gov [epa.gov]
- 10. enviroserve.com [enviroserve.com]
Personal protective equipment for handling S2116
Essential Safety and Handling Guide for S2116
This guide provides immediate, essential safety and logistical information for handling this compound, a potent lysine-specific demethylase 1 (LSD1) inhibitor. The content is tailored for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identification and Properties
This compound is identified as a N-alkylated tranylcypromine (TCP) derivative.[1][2][3] While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is crucial to note that the product has not been fully validated for medical applications and is intended for research use only.[4] Therefore, a cautious approach to handling is strongly recommended.
| Property | Value |
| CAS Number | 2262489-89-2[2][3][4] |
| Chemical Formula | C22H26ClF2N3O2[3][4] |
| Molecular Weight | 437.91[3][4] |
| Solubility | Soluble in DMSO.[2] For higher solubility, warming the tube to 37°C and using an ultrasonic bath is suggested.[3] |
| Storage | Store at -20°C.[3] Stock solutions can be stored below -20°C for several months.[3] |
Personal Protective Equipment (PPE)
Even with a "non-hazardous" classification, the use of appropriate personal protective equipment is a fundamental safety measure in a laboratory setting. The following PPE is recommended when handling this compound:
-
Eye Protection: Wear safety goggles with side-shields to protect against splashes.[4]
-
Hand Protection: Use protective gloves.[4]
-
Body Protection: Wear impervious clothing, such as a lab coat, to protect the skin.[4]
-
Respiratory Protection: In situations with inadequate ventilation or the potential for aerosol generation, a suitable respirator should be worn.[4]
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Ensure adequate ventilation in the work area. An accessible safety shower and eye wash station should be readily available.[4]
-
Safe Handling Practices:
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Use in a well-ventilated place.
-
Wear suitable protective clothing.
-
First Aid Measures:
In case of exposure, follow these first aid measures:
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water.[4]
-
Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove contaminated clothing and shoes.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[4]
In all cases of exposure, it is advisable to call a physician.[4]
Spill and Disposal Procedures:
-
Spill Cleanup: Clean up spills in a safe and timely manner.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram outlines a general workflow for handling research chemicals like this compound in a laboratory setting.
General laboratory workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
